molecular formula C8H9NO2 B024467 4-Aminophenylacetic acid CAS No. 1197-55-3

4-Aminophenylacetic acid

Cat. No.: B024467
CAS No.: 1197-55-3
M. Wt: 151.16 g/mol
InChI Key: CSEWAUGPAQPMDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminophenylacetic Acid (CAS 1197-55-3) is a high-purity organic compound with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol. This compound, appearing as a light yellow to orange solid, is a versatile building block and critical reagent in advanced life science and materials chemistry research. Key Research Applications & Value: Biochemical Transport Inhibition: This compound serves as a well-characterized, non-translocated competitive inhibitor of the epithelial peptide transporter PepT1, making it an essential tool for studying oligopeptide absorption and transporter mechanisms . Biosensor Development: It is widely used as a critical linker molecule for the covalent immobilization of biological recognition elements like molecularly imprinted chitosan onto gold electrode surfaces. This application is pivotal in developing highly sensitive and selective electrochemical impedance spectroscopy (EIS) microsensors for detecting trace-level contaminants such as the herbicide glyphosate in environmental water samples . Sustainable Material Synthesis: Acting as a functional modifier, this compound can be grafted onto biopolymers like cellulose to create novel adsorbents. These advanced materials demonstrate high efficacy in removing both cationic and anionic organic dyes from wastewater, supporting research in green chemistry and environmental remediation . Handling & Specifications: This product has a melting point of approximately 201°C (with decomposition) and is very soluble in water . It is recommended to store the product in a cool, tightly closed container at ambient temperatures. Please refer to the Safety Data Sheet for comprehensive handling and hazard information. Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-aminophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEWAUGPAQPMDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061609
Record name 4-Aminophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] Tan powder; [Alfa Aesar MSDS]
Record name p-Aminophenylacetic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11073
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1197-55-3
Record name 4-Aminophenylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Aminophenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminophenylacetic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7929
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzeneacetic acid, 4-amino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Aminophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminophenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.480
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Aminophenylacetic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IED47A544
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-Aminophenylacetic Acid: A Fundamental Properties Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Core Properties, Experimental Protocols, and Biological Interactions

This whitepaper provides a comprehensive overview of the fundamental properties of 4-Aminophenylacetic acid (4-APAA), a compound of significant interest in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the field, offering detailed data, experimental methodologies, and visual representations of key processes.

Core Chemical and Physical Properties

This compound is a white to pale yellow crystalline powder.[1] It is an amino acid derivative containing both an amino group and a carboxylic acid group, which contribute to its polarity and solubility characteristics.[1] The compound is relatively stable under standard storage conditions.[1]

Identifiers and General Properties

The following table summarizes the key identifiers and general properties of this compound.

PropertyValueReference
IUPAC Name 2-(4-aminophenyl)acetic acid[2][3]
Synonyms p-Aminophenylacetic acid, 4-APAA[2][3]
CAS Number 1197-55-3[2][3]
Molecular Formula C₈H₉NO₂[2][3]
Molecular Weight 151.16 g/mol [2][3]
Appearance White to pale yellow crystalline powder[1]
Physical State Solid at room temperature[1]
Physicochemical Data

Quantitative physicochemical data for this compound are presented below, offering key insights for experimental design and formulation.

PropertyValueReference
Melting Point 201 °C (decomposes)[4][5]
Boiling Point 344.00 °C (estimated)[6]
Density 1.2390 g/cm³[1]
pKa₁ 3.60[4]
pKa₂ 5.26[4]
Water Solubility Very soluble[3][4]
Organic Solvent Solubility Soluble in alcohols and alkalis; limited solubility in non-polar organic solvents.[1][7]
LogP (o/w) 0.220 (estimated)[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize key data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Chemical Shift (δ) ppmMultiplicityAssignment
~3.48s-CH₂-
~6.63dAr-H (ortho to -NH₂)
~7.06dAr-H (ortho to -CH₂COOH)
Variablebr s-NH₂
Variablebr s-COOH
¹³C NMR Chemical Shift (δ) ppmAssignment
~40-CH₂-
~115Ar-C (ortho to -NH₂)
~125Ar-C (quaternary)
~130Ar-C (ortho to -CH₂COOH)
~145Ar-C (para to -CH₂COOH)
~175-COOH

Note: Specific chemical shifts can vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretch (amine)
3300-2500Very BroadO-H stretch (carboxylic acid)
~1700StrongC=O stretch (carboxylic acid)
1620-1580MediumN-H bend (amine) / C=C stretch (aromatic)
1520-1480MediumC=C stretch (aromatic)
~1300MediumC-N stretch (aromatic amine)
~1250MediumC-O stretch (carboxylic acid)
Mass Spectrometry (MS)
m/zRelative IntensityAssignment
151High[M]⁺ (Molecular Ion)
106High[M - COOH]⁺
77Medium[C₆H₅]⁺

Biological Activity and Applications

This compound is recognized for its biological activities, primarily as a competitive inhibitor of the epithelial peptide transporter PepT1.[3][8] PepT1 is crucial for the absorption of di- and tripeptides from the small intestine. By inhibiting this transporter, 4-APAA can influence the uptake of various peptide-based drugs and nutrients. This property makes it a valuable tool in studying peptide transport mechanisms and a potential lead for modulating drug absorption.

Furthermore, 4-APAA serves as a precursor in the synthesis of other pharmacologically active compounds, including anti-inflammatory agents and derivatives with antimicrobial activity.[1][3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the reduction of 4-nitrophenylacetic acid.

Materials:

  • 4-nitrophenylacetic acid

  • Iron powder

  • Acetic acid

  • Sodium carbonate

  • Water

Procedure:

  • In a suitable reactor, combine water, 4-nitrophenylacetic acid, and acetic acid.

  • Stir the mixture and heat to 90-95°C.

  • Add iron powder in portions to the heated mixture.

  • Maintain the reaction under reflux for 2 hours.

  • After the reaction is complete, cool the mixture to 40-50°C.

  • Neutralize the mixture with a sodium carbonate solution to a pH of 9.

  • Filter the mixture to remove solid byproducts.

  • Neutralize the filtrate with acetic acid to a pH of 4, which will cause the this compound to precipitate.

  • Collect the precipitated product by filtration and dry.

This procedure typically yields this compound with a purity of around 95%.[3]

Characterization Protocol

Objective: To confirm the identity and purity of synthesized this compound.

Methods:

  • Melting Point Determination: Use a standard melting point apparatus to determine the melting point of the synthesized crystals. Compare the observed melting point with the literature value (201 °C with decomposition).[4][5]

  • Infrared (IR) Spectroscopy: Obtain an IR spectrum of the product using a KBr pellet or ATR accessory. Compare the spectrum with the characteristic peaks listed in Table 2.2.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the product in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra. Analyze the chemical shifts, multiplicities, and integrations to confirm the structure.

  • High-Performance Liquid Chromatography (HPLC): Develop an appropriate HPLC method to assess the purity of the compound. A reverse-phase column with a suitable mobile phase (e.g., a gradient of water and acetonitrile (B52724) with a small amount of trifluoroacetic acid) can be used.

Visualizations

Synthesis Workflow

G cluster_0 Reaction cluster_1 Workup & Purification A Mix 4-nitrophenylacetic acid, water, and acetic acid B Heat to 90-95°C A->B C Add Iron Powder B->C D Reflux for 2 hours C->D E Cool to 40-50°C D->E Reaction Mixture F Neutralize to pH 9 with Sodium Carbonate E->F G Filter F->G H Neutralize filtrate to pH 4 with Acetic Acid G->H I Precipitation H->I J Filter and Dry I->J K This compound J->K Final Product

Caption: Workflow for the synthesis of this compound.

Characterization Workflow

G cluster_0 Analytical Techniques cluster_1 Data Analysis & Confirmation Start Synthesized 4-APAA Sample MP Melting Point Determination Start->MP IR IR Spectroscopy Start->IR NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR HPLC HPLC Analysis Start->HPLC Compare Compare data with literature values MP->Compare IR->Compare NMR->Compare HPLC->Compare Confirm Confirm Structure & Purity Compare->Confirm End Characterized 4-APAA Confirm->End

Caption: General workflow for the characterization of 4-APAA.

Inhibition of PepT1 Transporter

G cluster_0 Intestinal Lumen cluster_1 Epithelial Cell Membrane cluster_2 Intracellular Space Dipeptides Dipeptides/ Tripeptides PepT1 PepT1 Transporter Dipeptides->PepT1 Binds & Transported APAA 4-Aminophenylacetic Acid (4-APAA) APAA->PepT1 Competitively Inhibits Absorption Peptide Absorption PepT1->Absorption H⁺ cotransport Blocked Transport Blocked PepT1->Blocked

Caption: Mechanism of PepT1 inhibition by this compound.

References

A Comprehensive Technical Guide to 4-Aminophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Aminophenylacetic acid (4-APAA), a compound of significant interest in pharmaceutical research and development. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and explores its biological activities, including its role as a competitive inhibitor of the epithelial peptide transporter PepT1.

Core Chemical and Physical Properties

This compound is a white to pale yellow crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a ready reference for laboratory use.

PropertyValue
CAS Number 1197-55-3
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol [2][3]
Melting Point 201 °C (decomposes)[4]
Boiling Point 409.90 °C[1]
Density 1.2390 g/cm³[1]
Water Solubility Very soluble[4]
Appearance White to pale yellow crystalline powder[1]
pKa pK₁: 3.60; pK₂: 5.26 (at 20°C)

Spectral Data Summary

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectrum TypeKey Features and References
¹H NMR Spectra are available and provide characteristic peaks for the aromatic and aliphatic protons.[2][5]
¹³C NMR Available spectra show distinct signals for the eight carbon atoms in the molecule.
Infrared (IR) FTIR spectra, typically obtained using a KBr wafer, show characteristic absorption bands for the amine, carboxylic acid, and aromatic functional groups.[2]
Mass Spectrometry (MS) GC-MS data indicate a molecular ion peak corresponding to the molecular weight of the compound.[2]

Experimental Protocols

Synthesis of this compound via Reduction of 4-Nitrophenylacetic Acid

A common and efficient method for the preparation of this compound is the reduction of 4-nitrophenylacetic acid.[4]

Materials:

  • 4-Nitrophenylacetic acid

  • Iron powder

  • Acetic acid

  • Sodium carbonate

  • Water

  • Reactor with stirring and heating capabilities

  • Filtration apparatus

Procedure:

  • In a suitable reactor, add water, 4-nitrophenylacetic acid, and acetic acid.

  • Stir the mixture and heat it to a temperature of 90-95°C.

  • Gradually add iron powder in portions to the heated mixture.

  • Maintain the reaction under reflux for a period of 2 hours.

  • After the reaction is complete, cool the mixture to 40-50°C.

  • Neutralize the mixture with a sodium carbonate solution to a pH of 9.

  • Filter the mixture to remove solid byproducts.

  • Take the filtrate and further neutralize it with acetic acid to a pH of 4. This will cause the precipitation of this compound.

  • Collect the precipitated product by filtration. This method can yield up to 95% of the desired product.[4]

G cluster_0 Synthesis of this compound start Start: 4-Nitrophenylacetic Acid, Water, Acetic Acid react Heat to 90-95°C Add Iron Powder Reflux for 2 hours start->react Reduction Reaction cool Cool to 40-50°C react->cool neutralize1 Neutralize with Sodium Carbonate (pH 9) cool->neutralize1 filter1 Filter neutralize1->filter1 neutralize2 Neutralize Filtrate with Acetic Acid (pH 4) filter1->neutralize2 precipitate Precipitation of this compound neutralize2->precipitate end_product Final Product: this compound precipitate->end_product

Figure 1: Workflow for the synthesis of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis

The following is a general protocol for the analysis of this compound and its related compounds by reverse-phase HPLC. This method can be adapted for purity assessment and quantitative analysis.

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact composition may need to be optimized. For MS compatibility, a volatile buffer like formic acid should be used.

  • Flow Rate: Typically 1.0 mL/min

  • Detection: UV detector at a wavelength of 254 nm

  • Injection Volume: 10-20 µL

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution to the desired concentrations.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: The concentration of this compound in the sample can be determined by comparing the peak area with that of the standard solutions.

Biological Activity and Applications in Drug Development

This compound serves as a versatile building block in medicinal chemistry and exhibits notable biological activities.

Inhibition of the PepT1 Transporter

This compound is recognized as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1.[4][6] PepT1 is responsible for the uptake of di- and tripeptides from the diet in the intestine. By competitively binding to the transporter, 4-APAA can inhibit the transport of other substrates. This property makes it a valuable tool for studying the function and mechanism of PepT1.

G cluster_1 Competitive Inhibition of PepT1 by this compound pept1 PepT1 Transporter Binding Site transport Transport into Cell pept1->transport no_transport No Transport pept1->no_transport dipeptide Dipeptide/ Tripeptide dipeptide->pept1:port Binds and is Transported apaa 4-Aminophenylacetic Acid (4-APAA) apaa->pept1:port Binds but is Not Transported

Figure 2: Mechanism of competitive inhibition of the PepT1 transporter.
Precursor for Drug Synthesis and Antimicrobial Activity

4-APAA is a precursor in the synthesis of various pharmaceutical compounds.[4] It is a key intermediate for the synthesis of 4-acetylaminophenylacetic acid (Actarit), a drug used in the treatment of rheumatoid arthritis.[4] Furthermore, derivatives of this compound have been synthesized and investigated for their antimicrobial properties, showing promising results against various microorganisms.[4] The parent compound itself has been noted to possess tuberculostatic activity.[4]

Conclusion

This compound is a compound with significant utility in the fields of medicinal chemistry and drug development. Its role as a competitive inhibitor of the PepT1 transporter provides a valuable tool for physiological and pharmacological research. Moreover, its application as a synthetic precursor for anti-inflammatory and antimicrobial agents underscores its importance in the development of new therapeutics. The protocols and data presented in this guide are intended to support researchers and scientists in their work with this versatile molecule.

References

The Solubility Profile of 4-Aminophenylacetic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-aminophenylacetic acid in a range of common organic solvents. The data presented is critical for process development, formulation design, and purification strategies in the pharmaceutical and chemical industries. This document summarizes quantitative solubility data, details the experimental methodologies for its determination, and provides a visual representation of the experimental workflow.

Core Data: Solubility of this compound

The solubility of this compound is influenced by the polarity of the solvent and the temperature. Due to its polar nature, stemming from the carboxylic acid and amino functional groups, it exhibits higher solubility in polar solvents.[1] Conversely, its solubility is limited in non-polar organic solvents.[1] The pH of the medium also plays a crucial role in its solubility.[1]

The following table summarizes the mole fraction solubility of this compound in several organic solvents at various temperatures, as determined by Gracin and Rasmuson (2002).

SolventTemperature (°C)Solubility (g/kg of solvent)
Methanol1668.6
2080.8
25100.3
30122.9
Ethanol1628.5
2034.4
2544.5
3056.4
2-Propanol1612.3
2014.9
2519.3
3024.8
Acetone161.9
202.4
253.2
304.3
4-Methyl-2-pentanone200.3
Ethyl acetate200.4
Chloroform20< 0.1
Toluene20< 0.1

Data sourced from Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data, 47(6), 1379–1383.

It is noteworthy that while some sources describe this compound as "very soluble in water," the study by Gracin and Rasmuson indicates that its solubility in water was below the accurate determination limit of their method, suggesting low solubility under the tested conditions.[2][3][4][5]

Experimental Protocols

The determination of solid-liquid equilibrium, or solubility, is a fundamental experimental procedure. The data presented in this guide was obtained using a gravimetric shake-flask method. Below is a detailed description of a typical protocol for such a measurement.

Isothermal Shake-Flask Method for Solubility Determination

This method involves equilibrating a suspension of the solid solute in the solvent at a constant temperature and then determining the concentration of the solute in the saturated solution.

1. Materials and Apparatus:

  • This compound (solid)

  • Solvent of interest

  • Temperature-controlled water bath or incubator with shaking capabilities

  • Sealed glass vials or flasks

  • Syringes and filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Oven for drying

2. Procedure:

  • Sample Preparation: An excess amount of solid this compound is added to a known mass of the solvent in a sealed glass vial. The excess solid ensures that the solution reaches saturation.

  • Equilibration: The vials are placed in a temperature-controlled shaker bath and agitated at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. Preliminary studies are often conducted to determine the necessary equilibration time.

  • Phase Separation: After equilibration, the agitation is stopped, and the vials are left undisturbed in the temperature bath for several hours (e.g., at least 4 hours) to allow the excess solid to settle.

  • Sampling: A sample of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe (to the temperature of the experiment) to prevent precipitation or dissolution during sampling. The syringe is fitted with a filter to remove any suspended solid particles.

  • Gravimetric Analysis: The withdrawn sample is transferred to a pre-weighed vial. The mass of the vial with the solution is recorded. The solvent is then evaporated under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the solute). After complete evaporation of the solvent, the vial containing the solid residue is weighed again. The mass of the dissolved solute and the mass of the solvent in the sample are then calculated.

  • Solubility Calculation: The solubility is expressed as the mass of the solute per mass of the solvent (e.g., g/kg of solvent) or in other units such as mole fraction.

3. Alternative Analytical Techniques: While the gravimetric method is straightforward, other analytical techniques can be used to determine the concentration of the solute in the saturated solution, especially for more complex mixtures or when higher sensitivity is required. These methods include:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying components in a mixture. A calibration curve is first established using standard solutions of known concentrations.

  • UV-Vis Spectroscopy: This method can be used if the solute has a chromophore that absorbs light in the UV-Vis spectrum. A calibration curve based on Beer-Lambert's law is required.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isothermal shake-flask method of solubility determination.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Sampling cluster_analysis Analysis & Calculation prep Sample Preparation: Add excess solute to a known mass of solvent equilibrate Isothermal Equilibration: Agitate at constant temperature prep->equilibrate Place in shaker settle Settling of Excess Solid equilibrate->settle Stop agitation sample Withdraw and Filter Supernatant settle->sample Careful sampling analyze Determine Solute Concentration (e.g., Gravimetric, HPLC, UV-Vis) sample->analyze calculate Calculate Solubility analyze->calculate

Workflow for Isothermal Solubility Determination.

References

Preliminary Biological Screening of 4-Aminophenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminophenylacetic acid (4-APAA) is a compound of interest in medicinal chemistry, serving as a precursor in the synthesis of various biologically active molecules. While numerous studies have explored the therapeutic potential of its derivatives, a comprehensive preliminary biological screening of the parent compound is essential to understand its intrinsic bioactivity. This technical guide outlines the experimental protocols and data presentation framework for a systematic preliminary biological screening of 4-APAA, focusing on its potential antimicrobial, anti-inflammatory, and anticancer activities. The guide also visualizes key experimental workflows and relevant signaling pathways to provide a clear and structured approach for researchers.

Introduction

This compound (H₂NC₆H₄CH₂CO₂H) is a versatile chemical intermediate. It is a known precursor to the anti-rheumatoid arthritis drug, Actarit, and has been noted for its tuberculostatic and fibrinolysis-inhibiting properties. Furthermore, derivatives of 4-APAA have demonstrated promising antimicrobial activities against a range of pathogens[1][2]. Structurally related aminophenol and aminophenoxy compounds have also been investigated for their potential as anticancer agents[3][4]. This guide provides a framework for the initial biological evaluation of the core molecule, this compound.

Antimicrobial Screening

The evaluation of the antimicrobial properties of 4-APAA is a critical first step in its biological screening. The following protocols are recommended for determining its activity against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Candida albicans ATCC 10231)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of 4-APAA Stock Solution: Prepare a stock solution of 4-APAA in a suitable solvent (e.g., DMSO or sterile distilled water) and sterilize by filtration.

  • Preparation of Microtiter Plates: Perform serial two-fold dilutions of the 4-APAA stock solution in the appropriate broth medium directly in the 96-well plates to achieve a range of test concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Inoculate each well with the microbial suspension. Include positive controls (microorganism in broth without 4-APAA) and negative controls (broth only). Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of 4-APAA at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Data Presentation: Antimicrobial Activity
MicroorganismGram StainTypeMinimum Inhibitory Concentration (MIC) of 4-APAA (µg/mL)
Staphylococcus aureusGram-positiveBacteriumData not available
Escherichia coliGram-negativeBacteriumData not available
Pseudomonas aeruginosaGram-negativeBacteriumData not available
Candida albicansN/AFungusData not available

Visualization: Antimicrobial Screening Workflow

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis stock Prepare 4-APAA Stock Solution serial_dilution Serial Dilution in 96-well Plate stock->serial_dilution inoculum Prepare Standardized Microbial Inoculum inoculation Inoculate Wells inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate inoculation->incubation read_results Read Results (Visual/OD) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for MIC determination of 4-APAA.

Anti-inflammatory Screening

The potential anti-inflammatory properties of 4-APAA can be assessed through its ability to inhibit key inflammatory mediators.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of 4-APAA for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.

  • NO Measurement: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent. Measure the absorbance at 540 nm.

  • Cell Viability: Assess the cytotoxicity of 4-APAA on the RAW 264.7 cells using the MTT assay to ensure that the observed NO inhibition is not due to cell death.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value (the concentration of 4-APAA that inhibits 50% of NO production).

Data Presentation: Anti-inflammatory Activity

The results of the in vitro anti-inflammatory assays should be presented in a tabular format. Table 2 serves as a template for organizing the IC50 values.

AssayCell LineIC50 of 4-APAA (µM)
Nitric Oxide (NO) InhibitionRAW 264.7Data not available
Cyclooxygenase-2 (COX-2) Inhibition(e.g., Human whole blood)Data not available

Visualization: Anti-inflammatory Screening Workflow

Anti_Inflammatory_Workflow cluster_prep Cell Culture cluster_treatment Treatment & Induction cluster_analysis Analysis seed_cells Seed RAW 264.7 Cells treat_compound Treat with 4-APAA seed_cells->treat_compound induce_inflammation Stimulate with LPS treat_compound->induce_inflammation measure_no Measure NO (Griess Assay) induce_inflammation->measure_no assess_viability Assess Viability (MTT Assay) induce_inflammation->assess_viability calculate_ic50 Calculate IC50 measure_no->calculate_ic50

Workflow for NO inhibition assay.

Anticancer Screening

The cytotoxic potential of 4-APAA against various cancer cell lines is a key component of its preliminary biological screening.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

  • This compound

  • Cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer)

  • Appropriate cell culture medium with 10% FBS

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 4-APAA and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of 4-APAA that causes 50% inhibition of cell growth).

Data Presentation: Anticancer Activity

The cytotoxic effects of 4-APAA on different cancer cell lines should be summarized as IC50 values in a table. Table 3 provides a template for this data.

Cell LineCancer TypeIC50 of 4-APAA (µM)
HeLaCervical CancerData not available
MCF-7Breast CancerData not available
A549Lung CancerData not available

Visualization: Anticancer Screening Workflow

Anticancer_Workflow cluster_prep Cell Culture cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells treat_compound Treat with 4-APAA seed_cells->treat_compound add_mtt Add MTT Reagent treat_compound->add_mtt dissolve_formazan Dissolve Formazan add_mtt->dissolve_formazan read_absorbance Read Absorbance dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for MTT cytotoxicity assay.

Potential Signaling Pathways for Further Investigation

Based on the known biological activities of structurally related compounds, the following signaling pathways are proposed as potential targets for 4-APAA and warrant further investigation to elucidate its mechanism of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (e.g., COX-2, iNOS) Nucleus->Inflammatory_Genes activates transcription of

Simplified NF-κB signaling pathway.
MAPK Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and play a crucial role in inflammation and cancer.

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Stress/Cytokines MAPKKK MAPKKK (e.g., MEKK) Stimuli->MAPKKK activates MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., JNK/p38) MAPKK->MAPK phosphorylates Nucleus Nucleus MAPK->Nucleus translocates to Transcription_Factors Transcription Factors (e.g., AP-1) Gene_Expression Gene Expression (Inflammation, Proliferation) Transcription_Factors->Gene_Expression Nucleus->Transcription_Factors activates

Simplified MAPK signaling pathway.

Conclusion

This technical guide provides a comprehensive framework for conducting a preliminary biological screening of this compound. By following the detailed experimental protocols for antimicrobial, anti-inflammatory, and anticancer assays, researchers can systematically evaluate the therapeutic potential of this core molecule. The provided templates for data presentation and visualizations of workflows and signaling pathways are intended to facilitate a structured and thorough investigation. While the biological activities of many 4-APAA derivatives are documented, the data for the parent compound is sparse. The execution of the outlined screening cascade will provide valuable insights into the intrinsic bioactivities of this compound and guide future drug development efforts based on this versatile scaffold.

References

Spectroscopic Analysis of 4-Aminophenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-Aminophenylacetic acid, a compound of interest in pharmaceutical research. The following sections present tabulated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, functional groups, and connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic and aliphatic protons. The data presented here is typically acquired in a deuterated solvent such as DMSO-d₆.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
~7.05Doublet~8.42HH-2, H-6 (ortho to CH₂COOH)
~6.65Doublet~8.42HH-3, H-5 (ortho to NH₂)
~3.40Singlet-2HCH₂
~4.90Broad Singlet-2HNH₂
~12.20Broad Singlet-1HCOOH

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppmCarbon Assignment
~173.5C=O (Carboxylic Acid)
~145.0C-4 (aromatic, attached to NH₂)
~130.0C-2, C-6 (aromatic)
~125.0C-1 (aromatic, attached to CH₂COOH)
~114.5C-3, C-5 (aromatic)
~40.0CH₂
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For solid samples like this compound, the KBr pellet method is commonly employed.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400 - 3200Strong, BroadN-H stretch (primary amine)
3300 - 2500Very BroadO-H stretch (carboxylic acid)
~3030MediumAromatic C-H stretch
~2920MediumAliphatic C-H stretch
~1700StrongC=O stretch (carboxylic acid)
~1620StrongN-H bend (primary amine)
~1520StrongC=C stretch (aromatic ring)
~1440MediumC-H bend (aliphatic)
~1320MediumC-N stretch (aromatic amine)
~1240MediumC-O stretch (carboxylic acid)
~830Strongpara-disubstituted aromatic C-H bend
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. Electron Ionization (EI) is a common technique used for this analysis.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
151~75[M]⁺ (Molecular Ion)
106100[M - COOH]⁺
77~20[C₆H₅]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Place the NMR tube in the spectrometer.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve homogeneity.

  • Set the appropriate acquisition parameters, including pulse width, acquisition time, relaxation delay, and number of scans.

  • Acquire the Free Induction Decay (FID) and perform a Fourier transform to obtain the spectrum.

  • Phase the spectrum and reference the chemical shifts to the TMS signal (0.00 ppm).

  • Integrate the signals to determine the relative number of protons.

3. ¹³C NMR Acquisition:

  • Use the same sample prepared for ¹H NMR.

  • Switch the spectrometer to the ¹³C nucleus frequency.

  • Set the appropriate acquisition parameters, including a wider spectral width, proton decoupling, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire the FID and process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol (KBr Pellet Method)

1. Sample Preparation:

  • Dry both the this compound sample and spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.

  • In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr until a fine, homogeneous powder is obtained.

2. Pellet Formation:

  • Place a small amount of the KBr mixture into a pellet die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

3. Spectrum Acquisition:

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Derivatization (if necessary):

  • Due to the low volatility of amino acids, derivatization is often required for GC-MS analysis. A common method is silylation.

  • React a small, accurately weighed amount of this compound with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) in a suitable solvent (e.g., acetonitrile) at an elevated temperature (e.g., 70°C) for a specific time.

2. GC-MS Analysis:

  • Inject a small volume (e.g., 1 µL) of the derivatized sample solution into the GC inlet.

  • The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms).

  • Use a temperature program to elute the components, for example, starting at 100°C and ramping up to 280°C.

  • The separated components then enter the mass spectrometer.

3. Mass Spectrum Acquisition:

  • The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

  • Scan a mass range (e.g., m/z 40-500) to obtain the mass spectrum of the eluting compound.

  • The resulting mass spectrum can be compared to library data for confirmation.[1]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_analysis Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratios, Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

Logical Relationship of Spectroscopic Data

This diagram shows how the different types of spectroscopic data contribute to the final structural determination of this compound.

Spectroscopic_Data_Relationship cluster_data Spectroscopic Data 4_Aminophenylacetic_Acid This compound NMR_Data ¹H & ¹³C NMR C-H Framework 4_Aminophenylacetic_Acid->NMR_Data IR_Data FT-IR Functional Groups (NH₂, COOH) 4_Aminophenylacetic_Acid->IR_Data MS_Data Mass Spec Molecular Weight & Formula 4_Aminophenylacetic_Acid->MS_Data Structure Confirmed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Data Contribution to Structure.

References

The Peptide Mimic Properties of 4-Aminophenylacetic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of 4-Aminophenylacetic Acid as a Versatile Scaffold in Peptidomimetic Design, Unveiling its Potential in Targeting Peptide Transporters and Beyond.

For Researchers, Scientists, and Drug Development Professionals.

Executive Summary

This compound (4-APAA) is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry for its role as a peptide mimic. Its rigid phenyl ring and the spatial arrangement of its amino and carboxylic acid functional groups allow it to adopt conformations that resemble dipeptides and other peptide motifs. This property makes 4-APAA a valuable building block for the design of peptidomimetics with enhanced stability and oral bioavailability compared to their natural peptide counterparts. This technical guide provides a comprehensive overview of the peptide mimic properties of 4-APAA, focusing on its interaction with the proton-coupled oligopeptide transporter PepT1, its application in the development of antimicrobial agents, and its potential for broader therapeutic applications. The guide includes a summary of available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Concepts: this compound as a Peptidomimetic Scaffold

4-APAA's utility as a peptidomimetic stems from its structural characteristics. The phenyl ring imposes conformational constraints, while the amino and acetyl moieties can be spatially positioned to mimic the side chains and backbone of natural amino acids. This allows for the design of molecules that can interact with biological targets that typically bind peptides, such as receptors and enzymes.

A key feature of 4-APAA is its ability to serve as a substrate for the human proton-coupled oligopeptide transporter PepT1, which is highly expressed in the small intestine and plays a crucial role in the absorption of di- and tripeptides from the diet. This makes 4-APAA an attractive scaffold for the design of orally bioavailable drugs that can hijack this transport system for efficient uptake into the bloodstream.

Quantitative Data on the Bioactivity of this compound and its Derivatives

While extensive quantitative data for a wide range of 4-APAA derivatives is still emerging, studies on its interaction with peptide transporters provide valuable insights into its peptide mimic properties.

CompoundTargetAssay TypeValueReference
4-Aminomethylbenzoic acid (close structural analog of 4-APAA)Rabbit PepT1Inhibition of [³H]D-Phe-L-Gln uptakeKᵢ = 1.8 ± 0.1 mM[1]
4-Aminomethylbenzoic acidRat renal cortex brush border membrane vesicles (native PepT1)Inhibition of [³H]D-Phe-L-Gln uptakeKᵢ = 5.1 ± 1.3 mM[1]
This compoundRabbit PepT1Transport AssayTransported[1]

Note: The provided data for 4-aminomethylbenzoic acid, a structurally similar compound, strongly suggests a competitive binding mode to PepT1, reinforcing the concept of these molecules as peptide mimetics. 4-APAA itself has been confirmed as a transported substrate of PepT1.[1] Further research is needed to establish a comprehensive quantitative structure-activity relationship (QSAR) for a broader range of 4-APAA derivatives against various biological targets.

Experimental Protocols

Synthesis of this compound Derivatives

The following is a general procedure for the synthesis of 4-APAA derivatives, adapted from the work of Bedair et al. (2006), which describes the synthesis of antimicrobial agents based on the 4-APAA scaffold.[2]

Step 1: N-Protection of this compound

A common initial step is the protection of the amino group to allow for selective modification of the carboxylic acid functionality. For example, condensation with phthalic anhydride (B1165640) can be achieved as follows:

  • A mixture of 4-APAA (1 equivalent) and phthalic anhydride (1 equivalent) is refluxed in glacial acetic acid for several hours.

  • The reaction mixture is cooled, and the resulting solid, N-phthaloyl-4-aminophenylacetic acid, is collected by filtration and washed with a suitable solvent like diluted ethanol.

Step 2: Activation of the Carboxylic Acid

The carboxylic acid group of the N-protected 4-APAA is typically activated to facilitate amide bond formation. A common method is conversion to the acid chloride:

  • N-phthaloyl-4-aminophenylacetic acid is refluxed with an excess of thionyl chloride for 1-2 hours.

  • The excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.

Step 3: Amide Coupling with Amines

The activated carboxylic acid is then reacted with a variety of amines to generate a library of 4-APAA derivatives:

  • The acid chloride (1 equivalent) is dissolved in a dry, inert solvent such as benzene (B151609) or dichloromethane.

  • The desired amine (1-1.2 equivalents) is added, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct.

  • The reaction mixture is stirred at room temperature or refluxed until the reaction is complete (monitored by TLC).

  • The product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

Antimicrobial Susceptibility Testing

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of 4-APAA derivatives against various microbial strains, based on standard methods.

Materials:

  • Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)

  • Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • 4-APAA derivatives dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.

  • Serial Dilutions: The 4-APAA derivatives are serially diluted in the broth in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at 25-30°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

PepT1 Inhibition Assay

The following protocol is adapted from the study by Bailey et al. (2000) for assessing the inhibitory potential of 4-APAA analogs on the PepT1 transporter expressed in a suitable cell system (e.g., Xenopus oocytes or Caco-2 cells).[1]

Materials:

  • PepT1-expressing cells (e.g., Caco-2 cells grown on permeable supports)

  • Transport buffer (e.g., MES-buffered saline, pH 6.0)

  • Radiolabeled PepT1 substrate (e.g., [³H]Gly-Sar or [³H]D-Phe-L-Gln)

  • 4-APAA derivative (test inhibitor)

  • Known PepT1 inhibitor (positive control, e.g., Gly-Sar)

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture: Culture PepT1-expressing cells to form a confluent monolayer.

  • Pre-incubation: Wash the cells with transport buffer and pre-incubate them with the buffer for a defined period (e.g., 15-30 minutes) at 37°C.

  • Inhibition Assay:

    • Add the transport buffer containing the radiolabeled substrate at a concentration below its Kₘ.

    • Simultaneously, add the 4-APAA derivative at various concentrations.

    • Include a control group with no inhibitor and a positive control group with a known PepT1 inhibitor.

  • Incubation: Incubate the cells for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.

  • Termination of Uptake: Stop the transport by rapidly washing the cells with ice-cold transport buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of the 4-APAA derivative by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation if the Kₘ of the substrate is known.

Signaling Pathways and Experimental Workflows

The biological effects of 4-APAA-based peptidomimetics are mediated through their interaction with specific cellular targets, which in turn can modulate various signaling pathways. While research in this area is ongoing, the known interactions of 4-APAA provide a basis for postulating its influence on cellular signaling.

Peptide Transport and Nutrient Sensing

As a substrate for PepT1, 4-APAA and its derivatives can influence cellular nutrient sensing and metabolism. The transport of peptides and peptidomimetics into cells can affect intracellular amino acid pools and modulate signaling pathways sensitive to nutrient availability, such as the mTOR pathway.

PepT1_Transport_Pathway extracellular Extracellular Space pept1 PepT1 Transporter apap_int 4-APAA Derivative pept1->apap_int Translocates proton_int H+ pept1->proton_int Translocates intracellular Intracellular Space apap_ext 4-APAA Derivative apap_ext->pept1 Binds proton_ext H+ proton_ext->pept1 Co-transports nutrient_sensing Nutrient Sensing (e.g., mTOR pathway) apap_int->nutrient_sensing cellular_response Cellular Response (e.g., Growth, Metabolism) nutrient_sensing->cellular_response

Caption: PepT1-mediated transport of 4-APAA derivatives into the cell.

Potential Modulation of Inflammatory Signaling

Given the structural similarity of some 4-APAA derivatives to anti-inflammatory agents, it is plausible that they could modulate inflammatory signaling pathways, such as the NF-κB pathway. This could occur through the inhibition of key enzymes or the disruption of protein-protein interactions involved in the inflammatory cascade.

Inflammatory_Signaling_Modulation stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor (e.g., TLR4) stimulus->receptor signaling_cascade Signaling Cascade receptor->signaling_cascade ikk IKK Complex signaling_cascade->ikk Activates ikb IκB ikk->ikb Phosphorylates (leading to degradation) nfkb NF-κB ikb->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocates to apap_deriv 4-APAA Derivative apap_deriv->signaling_cascade Potentially Inhibits gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Induces Experimental_Workflow design Rational Design (Target-based or Scaffold-hopping) synthesis Synthesis of 4-APAA Derivative Library design->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification in_vitro_screening In Vitro Screening (e.g., Antimicrobial, Enzyme Inhibition) purification->in_vitro_screening hit_identification Hit Identification in_vitro_screening->hit_identification sar_analysis Structure-Activity Relationship (SAR) Analysis hit_identification->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design in_vivo_studies In Vivo Studies (Animal Models) lead_optimization->in_vivo_studies

References

Methodological & Application

Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of 4-Aminophenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 4-aminophenylacetic acid derivatives and detail their evaluation for antimicrobial activity. The following sections include detailed experimental protocols, a summary of antimicrobial activity data, and a workflow for the synthesis and screening process.

Introduction

This compound (4-APAA) is a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant interest due to their wide range of biological activities, including antimicrobial properties. The structural modifications of 4-APAA, such as the formation of amides, Schiff bases, and other heterocyclic compounds, can lead to the development of novel antimicrobial agents. This document outlines the synthesis of various 4-APAA derivatives and the methodologies for assessing their efficacy against common bacterial and fungal strains.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of synthesized this compound derivatives is typically determined by their Minimum Inhibitory Concentration (MIC). MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values for a selection of 4-APAA derivatives against various microbial strains.

Compound TypeDerivativeGram-Positive Bacteria (MIC in µg/mL)Gram-Negative Bacteria (MIC in µg/mL)Fungi (MIC in µg/mL)
Amides Phenyl amide of SalinomycinS. aureus: 2, MRSA: 2, MSSA: 2Inactive at 256Inactive at 256
Schiff Bases [(2-Chlorobenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-oneS. aureus: 6.25, S. pyogenes: 6.25E. coli: 6.25, S. typhimurium: 6.25Not Reported
[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylimino)methyl]benzonitrileS. aureus: 6.25, S. pyogenes: 6.25E. coli: 6.25, S. typhimurium: 6.25Not Reported
Triazolothiadiazines 6-aryl-3-(3,4-dialkoxyphenyl)-7H-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazine (7a, 7b, 7i)S. aureus: 1.56-100, B. cereus: 1.56-100E. coli: 1.56-100, P. aeruginosa: 1.56-100C. albicans: 1.56-100, A. niger: 1.56-100
Cyclopropane Amides F8, F24, F42Moderate activity against S. aureusModerate activity against E. coliC. albicans: 16 (MIC80)

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and their antimicrobial evaluation.

Synthesis of this compound Derivatives

Amide derivatives can be synthesized by reacting this compound (or its ester) with various amines.

Materials:

  • This compound or its ester

  • Substituted aniline (B41778) or other primary/secondary amine

  • Methanol (B129727)

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin Layer Chromatography (TLC) apparatus

  • Ethanol:water (7:3) solvent system for TLC

Procedure:

  • In a round bottom flask, dissolve equimolar quantities (e.g., 0.1 mol) of the this compound ester and the selected substituted aniline in methanol.[3]

  • Reflux the reaction mixture for 3 hours.[3]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an ethanol:water (7:3) solvent system.[3]

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Collect the resulting solid crystals by filtration.

  • The synthesized compound can be further purified by recrystallization if necessary.

Schiff bases are synthesized through the condensation of this compound (or a related amino compound) with an appropriate aldehyde or ketone.

Materials:

  • This compound or a related aminophenazone

  • Substituted aldehyde (e.g., benzaldehyde, 2-chlorobenzaldehyde)

  • Anhydrous methanol

  • Glacial acetic acid (catalyst)

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus

Procedure:

  • Dissolve 4-aminophenazone (0.0058 mol) and the corresponding aldehyde (0.0058 mol) in anhydrous methanol (15 mL) in a round bottom flask.[5]

  • Add a few drops of glacial acetic acid as a catalyst.[5]

  • Reflux the mixture at 80°C for 5 hours with continuous stirring.[5]

  • Monitor the reaction progress by TLC.

  • After completion, cool the solution to room temperature.

  • Collect the precipitated solid by filtration.[5]

  • Purify the product by recrystallization from a suitable solvent like methanol or a mixture of methanol and chloroform.[5]

Antimicrobial Activity Screening

The antimicrobial activity of the synthesized compounds is determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial drugs (e.g., Ciprofloxacin, Fluconazole)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds and standard drugs in DMSO to a known concentration.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in the appropriate broth (Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) in a 96-well microtiter plate.[6] The concentration range can vary, for example, from 0.25 to 128 µg/mL.[6]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (bacteria or fungi) according to standard protocols (e.g., McFarland standards).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Controls: Include positive controls (broth with inoculum, no compound) and negative controls (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-27°C for 48 hours for fungi.[7]

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and antimicrobial screening of this compound derivatives.

Synthesis_Workflow cluster_synthesis Synthesis Phase cluster_screening Antimicrobial Screening Phase Start Start: this compound Reactants Select Reactants (e.g., Aldehydes, Amines) Start->Reactants Reaction Chemical Reaction (e.g., Condensation, Amidation) Reactants->Reaction Purification Purification (e.g., Recrystallization) Reaction->Purification Characterization Characterization (e.g., NMR, IR, Mass Spec) Purification->Characterization Derivative Synthesized Derivative Characterization->Derivative Screening_Start Start Screening Derivative->Screening_Start Test Compound MIC_Assay Broth Microdilution Assay (MIC) Screening_Start->MIC_Assay Data_Analysis Data Analysis MIC_Assay->Data_Analysis Results Antimicrobial Activity Profile Data_Analysis->Results

Caption: General workflow for synthesis and antimicrobial screening.

Logical_Relationship cluster_derivatives Derivative Classes Scaffold This compound (Core Scaffold) Amides Amides Scaffold->Amides Amidation Schiff_Bases Schiff Bases Scaffold->Schiff_Bases Condensation with Carbonyls Heterocycles Heterocycles Scaffold->Heterocycles Cyclization Reactions Activity Antimicrobial Activity Amides->Activity Schiff_Bases->Activity Heterocycles->Activity

Caption: Relationship between the core scaffold and derivative classes.

References

The Versatility of 4-Aminophenylacetic Acid in Medicinal Chemistry: A Hub for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

4-Aminophenylacetic acid (4-APAA), a deceptively simple aromatic amino acid, has emerged as a powerhouse scaffold in medicinal chemistry, providing a versatile platform for the development of a wide array of therapeutic agents. Its unique structural features, combining an aromatic ring, a carboxylic acid, and an amino group, offer multiple points for chemical modification, enabling the synthesis of diverse molecular architectures with a broad spectrum of biological activities. Researchers and drug development professionals are increasingly leveraging this building block to create novel drugs targeting a range of diseases, from bacterial infections and metabolic disorders to cancer and neurological conditions.

This document provides a detailed overview of the applications of this compound in medicinal chemistry, complete with experimental protocols for the synthesis of key derivatives and a summary of their biological activities.

Core Applications in Drug Development

This compound serves as a crucial intermediate and structural motif in the synthesis of various pharmaceuticals. Its utility spans several therapeutic areas:

  • Antimicrobial Agents: The 4-APAA scaffold has been successfully employed to generate novel compounds with significant antimicrobial properties. By modifying the amino and carboxylic acid functionalities, researchers have developed derivatives that exhibit promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][2]

  • Metabolic Disorders: A notable application of 4-APAA is in the development of intestine-specific farnesoid X receptor (FXR) antagonists for the potential treatment of nonalcoholic steatohepatitis (NASH).[3] Derivatives of 4-aminophenylacetamide have been identified as potent FXR antagonists, demonstrating the scaffold's potential in modulating key metabolic pathways.[3]

  • Beta-Lactam Antibiotics: The α-aminophenylacetyl group, which can be derived from 4-APAA, is a critical component in the acyl moiety of certain beta-lactam antibiotics.[4] This highlights the historical and ongoing importance of this structural class in the fight against bacterial infections.

  • Anticancer Agents: The phenylacetic acid mustard, a derivative of this compound, is a known bifunctional aromatic alkylating agent with applications in cancer therapy.[1][5] The 4-APAA core provides a framework for designing new molecules with potential antineoplastic activity.

  • Neurological Disorders: While still an emerging area, the structural motifs present in 4-APAA are being explored for their potential in developing treatments for neurological disorders. The ability to synthesize diverse libraries of compounds based on this scaffold opens up possibilities for targeting various receptors and enzymes in the central nervous system.

  • Analgesics and Anti-inflammatory Drugs: 4-APAA serves as a key intermediate in the synthesis of various analgesics and anti-inflammatory drugs, underscoring its foundational role in the development of common therapeutics.[6][7]

Quantitative Data Summary

The following tables summarize the biological activity of various derivatives of this compound, providing a comparative overview of their potency.

Compound IDTargetActivityIC50 (µM)Reference
V023-9340Farnesoid X Receptor (FXR)Antagonist4.27[3]
V02-8Farnesoid X Receptor (FXR)Antagonist0.89[3]

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of representative this compound derivatives, offering a practical guide for researchers.

Protocol 1: Synthesis of (Dioxoisoindolin-2-yl)phenylacetic acid

This protocol describes the initial step in a multi-step synthesis of various antimicrobial agents, starting from this compound.

Materials:

Procedure:

  • A mixture of this compound (1 g, 0.00662 mol) and phthalic anhydride (0.980 g, 0.00662 mol) is refluxed in glacial acetic acid (10 mL) for 10 hours.[5]

  • The resulting solid is filtered.

  • The filtered solid is washed with diluted ethanol to yield (dioxoisoindolin-2-yl)phenylacetic acid.[1][5]

Protocol 2: Synthesis of 2-[4-(1,3-Dioxoisoindolin-2-yl)]phenylacetyl chloride

This protocol details the conversion of the carboxylic acid to an acid chloride, a key intermediate for further derivatization.

Materials:

Procedure:

  • A mixture of (dioxoisoindolin-2-yl)phenylacetic acid (0.281 g, 0.001 mol) and an excess of thionyl chloride (10 mL) is refluxed for 1 hour.[1][5]

  • The excess thionyl chloride is evaporated under vacuum.

  • The resulting solid is collected and washed several times with dry benzene.[1][5] The product, 2-[4-(1,3-dioxoisoindolin-2-yl)]phenylacetyl chloride, is used in subsequent steps without further purification.[5]

Protocol 3: General Procedure for the Synthesis of Aromatic Amine Derivatives

This protocol outlines the synthesis of various amide derivatives from the previously synthesized acid chloride.

Materials:

  • 2-[4-(1,3-Dioxoisoindolin-2-yl)]phenylacetyl chloride

  • Aromatic amine derivatives

  • Dry benzene

  • Cold water

Procedure:

  • A solution of 2-[4-(1,3-dioxoisoindolin-2-yl)]phenylacetyl chloride (0.3 g, 0.001 mol) in dry benzene (20 mL) and the respective aromatic amine derivative (0.001 mol) are refluxed for 30 minutes.[5]

  • The solid that forms is filtered.

  • The filtered solid is washed several times with cold water.[5]

  • The final product is recrystallized from a suitable solvent.[5]

Visualizing the Workflow and Logic

The following diagrams, created using the DOT language, illustrate the key experimental workflows and logical relationships in the application of this compound.

experimental_workflow cluster_synthesis Synthesis of 4-APAA Derivatives cluster_evaluation Biological Evaluation 4-APAA 4-APAA Intermediate_1 (Dioxoisoindolin-2-yl)phenylacetic acid 4-APAA->Intermediate_1 Phthalic_Anhydride Phthalic_Anhydride Phthalic_Anhydride->Intermediate_1 Intermediate_2 ...phenylacetyl chloride Intermediate_1->Intermediate_2 Thionyl_Chloride Thionyl_Chloride Thionyl_Chloride->Intermediate_2 Final_Derivatives Antimicrobial Candidates Intermediate_2->Final_Derivatives Aromatic_Amines Aromatic_Amines Aromatic_Amines->Final_Derivatives Antimicrobial_Screening Antimicrobial Screening Final_Derivatives->Antimicrobial_Screening FXR_Antagonism_Assay FXR Antagonism Assay Final_Derivatives->FXR_Antagonism_Assay Data_Analysis Data Analysis (IC50) Antimicrobial_Screening->Data_Analysis FXR_Antagonism_Assay->Data_Analysis

Caption: Synthetic workflow for 4-APAA derivatives and their biological evaluation.

logical_relationship Scaffold This compound (4-APAA) Derivatization Chemical Derivatization (Amide/Ester Formation, etc.) Scaffold->Derivatization Library Diverse Chemical Library Derivatization->Library Screening High-Throughput Screening Library->Screening Lead_Compounds Lead Compounds Screening->Lead_Compounds Optimization Lead Optimization (SAR Studies) Lead_Compounds->Optimization Drug_Candidate Drug Candidate Optimization->Drug_Candidate

Caption: Logical progression from scaffold to drug candidate in medicinal chemistry.

Future Perspectives

The foundational role of this compound in medicinal chemistry is well-established, and its potential is far from exhausted. Future research is likely to focus on:

  • Expansion of Chemical Space: The development of novel synthetic methodologies to access a wider range of 4-APAA derivatives with greater structural complexity and diversity.

  • New Therapeutic Targets: The exploration of 4-APAA-based libraries against a broader array of biological targets, including enzymes, receptors, and ion channels implicated in various diseases.

  • Structure-Activity Relationship (SAR) Studies: Detailed SAR studies to elucidate the key structural features responsible for the biological activity of 4-APAA derivatives, guiding the design of more potent and selective molecules.

  • Pharmacokinetic Optimization: Modification of the 4-APAA scaffold to improve the pharmacokinetic properties of lead compounds, such as absorption, distribution, metabolism, and excretion (ADME).

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-Aminophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Aminophenylacetic acid. The described method is suitable for researchers, scientists, and professionals in the drug development industry. This document provides comprehensive experimental procedures, data presentation in tabular format, and visual diagrams to illustrate the workflow and key relationships.

Introduction

This compound is a key chemical intermediate and a potential impurity in the synthesis of various pharmaceutical compounds. A reliable and accurate analytical method is crucial for its quantification in raw materials, in-process samples, and final drug products. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful technique for this purpose, offering high sensitivity, specificity, and resolution. This application note outlines a robust RP-HPLC method for the analysis of this compound, developed and validated based on established analytical principles.

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound (purity >98%)

  • Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed)

  • Reagents: Phosphoric acid (AR grade), Formic acid (AR grade)

  • Column: C18 reversed-phase column (e.g., Kromasil C18, 5 µm, 4.6 x 250 mm)

  • Sample Filters: 0.45 µm PTFE or nylon syringe filters

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

Preparation of Mobile Phase and Solutions
  • Mobile Phase: A mixture of acetonitrile and a phosphate (B84403) buffer is a common mobile phase for the analysis of related compounds.[1][2] Prepare a mobile phase consisting of Acetonitrile:Water (adjusted to pH 3.0 with phosphoric acid) in a 30:70 (v/v) ratio. Degas the mobile phase by sonication or vacuum filtration before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for method development.

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (pH 3.0 with H₃PO₄) (30:70, v/v)[1]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 245 nm

Method Validation

The developed method should be validated according to ICH guidelines, assessing parameters such as system suitability, linearity, precision, accuracy, and limits of detection and quantification.[3][4][5]

System Suitability

System suitability is assessed to ensure the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Areas (n=6) ≤ 2.0%
Linearity

The linearity of the method is determined by analyzing a series of standard solutions at different concentrations.

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
20304,560
50760,150
Correlation Coefficient (r²) > 0.999
Precision

Precision is evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels.

Concentration (µg/mL)Intra-day %RSD (n=6)Inter-day %RSD (n=6)
100.851.25
200.701.10
500.550.95
Accuracy (Recovery)

Accuracy is determined by spiking a known amount of this compound into a sample matrix. The acceptance criteria for recovery are typically between 98% and 102%.[3]

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%87.9299.0
100%1010.15101.5
120%1211.9499.5
Limits of Detection (LOD) and Quantification (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio (S/N).

ParameterS/N RatioEstimated Value (µg/mL)
LOD 3:10.1
LOQ 10:10.3

Visualizations

Experimental Workflow

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_validation Validation A Mobile Phase Preparation C HPLC System Setup A->C B Standard & Sample Preparation B->C D Chromatographic Separation C->D E Data Acquisition D->E F Peak Integration & Quantification E->F G Method Validation (ICH) F->G H Final Report G->H

Caption: Workflow for HPLC Method Development and Validation.

Influence of Mobile Phase Composition

Mobile_Phase_Influence cluster_conditions Mobile Phase Composition (% Acetonitrile) cluster_results Effect on Retention Time Low_ACN Low %ACN (e.g., 20%) Long_RT Longer Retention Time Low_ACN->Long_RT Increased Interaction with Stationary Phase Med_ACN Medium %ACN (e.g., 30%) Optimal_RT Optimal Retention Time Med_ACN->Optimal_RT Balanced Partitioning High_ACN High %ACN (e.g., 40%) Short_RT Shorter Retention Time High_ACN->Short_RT Decreased Interaction with Stationary Phase

Caption: Effect of Acetonitrile Concentration on Retention Time.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The method exhibits excellent linearity, precision, and accuracy, making it suitable for routine quality control and research applications in the pharmaceutical industry. The provided protocols and validation data serve as a comprehensive guide for the implementation of this analytical method. Further optimization of chromatographic conditions may be required depending on the specific sample matrix and instrumentation.

References

Application Notes and Protocols for the GC-MS Analysis of 4-Aminophenylacetic Acid Following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophenylacetic acid (4-APAA) is a compound of interest in various fields, including pharmaceutical research and development, due to its structural relation to bioactive molecules. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar compounds like 4-APAA by GC-MS is challenging due to their low volatility and potential for thermal degradation.

Derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and detection by GC-MS. This application note provides detailed protocols for two common derivatization methods for 4-APAA: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acylation using acetic anhydride (B1165640).

Derivatization Strategies for this compound

This compound possesses two active functional groups, a primary amine (-NH₂) and a carboxylic acid (-COOH), both of which require derivatization for successful GC-MS analysis.

  • Silylation: This process replaces the active hydrogens on the amine and carboxylic acid groups with a trimethylsilyl (B98337) (TMS) group. BSTFA is a powerful silylating agent that reacts with a wide range of polar compounds to produce thermally stable TMS derivatives.

  • Acylation: This method involves the introduction of an acyl group, typically an acetyl group from acetic anhydride, onto the primary amine and potentially the carboxylic acid (forming a mixed anhydride which can be less stable). Acylation effectively reduces the polarity of the amine group.[1]

Experimental Protocols

Silylation of this compound with BSTFA

This protocol describes the formation of the di-trimethylsilyl (di-TMS) derivative of 4-APAA.

Materials:

  • This compound (4-APAA) standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Pyridine (B92270) (anhydrous)

  • Acetonitrile (GC grade) or other suitable aprotic solvent

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Protocol:

  • Sample Preparation: Accurately weigh 1-5 mg of 4-APAA into a reaction vial. If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine and 200 µL of BSTFA (+1% TMCS) to the dried sample.[2] The pyridine acts as a catalyst and solvent.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL of the derivatized solution into the GC-MS system.

Acylation of this compound with Acetic Anhydride

This protocol details the formation of the acetylated derivative of 4-APAA.

Materials:

  • This compound (4-APAA) standard

  • Acetic anhydride

  • Pyridine (anhydrous) or another suitable base catalyst

  • Ethyl acetate (B1210297) or other suitable solvent

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Protocol:

  • Sample Preparation: Accurately weigh 1-5 mg of 4-APAA into a reaction vial. If the sample is in an aqueous solution, evaporate to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of a 1:1 (v/v) mixture of acetic anhydride and anhydrous pyridine to the dried sample.[1]

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.[2]

  • Evaporation: After cooling, remove the excess acetic anhydride and pyridine by evaporating the mixture to dryness under a gentle stream of nitrogen.

  • Reconstitution: Re-dissolve the residue in 200 µL of ethyl acetate.

  • Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL of the derivatized solution into the GC-MS system.

GC-MS Analysis Parameters

The following are typical GC-MS parameters that can be used as a starting point for the analysis of derivatized 4-APAA. Optimization may be required based on the specific instrument and column used.

ParameterSilylation (BSTFA)Acylation (Acetic Anhydride)
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentDB-17ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temp. 250°C250°C
Injection Mode SplitlessSplitless
Carrier Gas Helium at a constant flow of 1.0 mL/minHelium at a constant flow of 1.0 mL/min
Oven Program Initial temp 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 minInitial temp 100°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 min
MS Transfer Line 280°C280°C
Ion Source Temp. 230°C230°C
Ionization Mode Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
Scan Range m/z 50-500m/z 50-500

Data Presentation

Derivatization MethodExpected DerivativeRetention Time (min)Limit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)
Silylation (BSTFA)Di-TMS-4-APAATo be determinedTo be determinedTo be determinedTo be determined
Acylation (Acetic Anhydride)Di-acetyl-4-APAATo be determinedTo be determinedTo be determinedTo be determined

Note: Retention times are highly dependent on the specific GC column and conditions used.

Visualizations

Derivatization Reactions

Derivatization_Reactions cluster_silylation Silylation with BSTFA cluster_acylation Acylation with Acetic Anhydride 4APAA_s This compound diTMS Di-TMS-4-APAA 4APAA_s->diTMS + 2 BSTFA BSTFA BSTFA 4APAA_a This compound diAcetyl Di-acetyl-4-APAA 4APAA_a->diAcetyl + 2 Acetic Anhydride Ac2O Acetic Anhydride

Figure 1: Derivatization reactions of this compound.
Experimental Workflow

GCMS_Workflow start Start: 4-APAA Sample prep Sample Preparation (Drying) start->prep derivatization Derivatization (Silylation or Acylation) prep->derivatization gc_injection GC Injection derivatization->gc_injection gc_separation GC Separation (e.g., DB-5ms column) gc_injection->gc_separation ms_detection MS Detection (EI) gc_separation->ms_detection data_analysis Data Analysis (Quantification & Identification) ms_detection->data_analysis end End: Results data_analysis->end

Figure 2: General workflow for GC-MS analysis of 4-APAA.

Discussion

The choice between silylation and acylation will depend on the specific requirements of the analysis.

  • Silylation with BSTFA is a very common and effective method for a wide range of compounds containing active hydrogens. The resulting TMS derivatives are generally thermally stable and provide good chromatographic peak shapes. However, TMS derivatives can be sensitive to moisture, so anhydrous conditions are critical.

  • Acylation with acetic anhydride produces stable derivatives, and the reagents are readily available and inexpensive.[1] This method is particularly effective for derivatizing primary and secondary amines.

For both methods, it is essential to optimize the reaction conditions (temperature, time, and reagent-to-sample ratio) to ensure complete derivatization. Incomplete derivatization can lead to multiple peaks for a single analyte, complicating quantification. The use of an internal standard is highly recommended for accurate quantification to correct for variations in sample preparation and injection volume.

Conclusion

Derivatization of this compound is a necessary step for its successful analysis by GC-MS. Both silylation with BSTFA and acylation with acetic anhydride are effective methods for increasing the volatility and thermal stability of the analyte. The detailed protocols and general GC-MS conditions provided in this application note serve as a valuable starting point for researchers. Method validation, including the determination of linearity, LOD, LOQ, and recovery, should be performed to ensure the accuracy and reliability of the results for the specific matrix and application.

References

Application Notes and Protocols: 4-Aminophenylacetic Acid as a Precursor for Actarit Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Actarit, or 4-acetylaminophenylacetic acid, is a disease-modifying antirheumatic drug (DMARD) that has shown efficacy in the management of rheumatoid arthritis. Its mechanism of action involves the modulation of the immune system, including the suppression of pro-inflammatory cytokines. The synthesis of Actarit can be efficiently achieved from its precursor, 4-aminophenylacetic acid, through a straightforward acetylation reaction. These application notes provide detailed protocols for the synthesis of this compound and its subsequent conversion to Actarit, along with a summary of relevant quantitative data and a visualization of its mechanism of action.

Data Presentation

Table 1: Synthesis of this compound from 4-Nitrophenylacetic Acid

MethodReagentsSolventCatalystReaction ConditionsYieldPurityReference
Reduction with Iron 4-Nitrophenylacetic acid, Iron powderAcetic AcidNoneHeated to 90-95°C, refluxed for 2 hours95%N/A[1]
Catalytic Hydrogenation 4-Nitrophenylacetic acid, Hydrogen gasWater5% Palladium-Carbon5 atmospheres of H₂, reacted for 10 hoursHighHigh
Reduction with H₂S 4-Nitrophenylacetic acid, Hydrogen sulfideAq. AmmoniaNoneTemperature held below 50°C83-84%N/A[2]

Table 2: Synthesis of Actarit from this compound

MethodReagentsSolventCatalystReaction ConditionsYieldPurityReference
Acetylation This compound, Acetic anhydride (B1165640)Acetic AcidVinegar (optional)Room temperature, stirringHighHighAdapted from[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Iron Reduction [1]

This protocol describes the synthesis of this compound from 4-nitrophenylacetic acid using iron powder in an acidic medium.

Materials:

  • 4-Nitrophenylacetic acid

  • Iron powder

  • Acetic acid

  • Water

  • Sodium carbonate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus (Buchner funnel)

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and stirring apparatus, add water, 4-nitrophenylacetic acid, and acetic acid.

  • Stir the mixture and begin heating to 90-95°C.

  • Once the temperature is reached, add iron powder in portions to control the exothermic reaction.

  • After the addition of iron powder is complete, maintain the reaction mixture at reflux for 2 hours.

  • After 2 hours, cool the reaction mixture to 40-50°C.

  • Neutralize the mixture with a solution of sodium carbonate until the pH reaches 9.

  • Filter the mixture to remove the iron salts.

  • Take the filtrate and neutralize it with acetic acid until the pH is 4. This will cause the this compound to precipitate.

  • Collect the precipitated product by vacuum filtration and wash with cold water.

  • Dry the product to obtain this compound.

Protocol 2: Synthesis of Actarit (4-Acetylaminophenylacetic Acid)

This protocol details the acetylation of this compound to form Actarit, adapted from general methods for acetylating aromatic amines.[3]

Materials:

  • This compound

  • Acetic anhydride

  • Glacial acetic acid (optional, can be used as a solvent)

  • Erlenmeyer flask

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus (Buchner funnel)

  • Beakers and other standard laboratory glassware

Procedure:

  • In an Erlenmeyer flask, dissolve this compound in a minimal amount of glacial acetic acid. If the starting material is soluble in acetic anhydride, glacial acetic acid may not be necessary.

  • While stirring, slowly add acetic anhydride to the solution. An exothermic reaction may be observed.

  • Continue stirring the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into cold water to precipitate the product and hydrolyze any excess acetic anhydride.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the crude Actarit by vacuum filtration and wash the solid with cold water.

  • For purification, recrystallize the crude product from a suitable solvent system, such as an ethanol (B145695)/water mixture. Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Then, add a few drops of hot ethanol to redissolve the solid and allow the solution to cool slowly to form pure crystals of Actarit.

  • Collect the purified crystals by vacuum filtration and dry them thoroughly.

Mandatory Visualization

Actarit_Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_actarit Actarit Synthesis cluster_purification Purification & Analysis 4-Nitrophenylacetic_acid 4-Nitrophenylacetic acid Reduction Reduction (Fe/CH3COOH or H2/Pd-C) 4-Nitrophenylacetic_acid->Reduction 4-Aminophenylacetic_acid This compound Reduction->4-Aminophenylacetic_acid Acetylation Acetylation 4-Aminophenylacetic_acid->Acetylation Acetic_anhydride Acetic anhydride Acetic_anhydride->Acetylation Actarit Actarit (4-Acetylaminophenylacetic acid) Acetylation->Actarit Recrystallization Recrystallization Actarit->Recrystallization Pure_Actarit Pure Actarit Recrystallization->Pure_Actarit Characterization Characterization (NMR, IR, MS) Pure_Actarit->Characterization

Caption: Workflow for the synthesis of Actarit from 4-nitrophenylacetic acid.

Actarit_Mechanism_of_Action cluster_effects Pathological Effects in Rheumatoid Arthritis Actarit Actarit T_Cell T-Cell Actarit->T_Cell Modulates Activity Macrophage Macrophage Actarit->Macrophage Inhibits TNF_alpha TNF-α T_Cell->TNF_alpha Produces IL_1beta IL-1β Macrophage->IL_1beta Produces MMPs MMPs Macrophage->MMPs Produces Inflammation Inflammation TNF_alpha->Inflammation IL_1beta->Inflammation Joint_Damage Joint Damage MMPs->Joint_Damage Inflammation->Joint_Damage

Caption: Simplified signaling pathway for Actarit's mechanism of action.

References

Application Notes and Protocols: 4-Aminomethylbenzoic Acid as a Non-Translocated Competitive Inhibitor of PepT1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: The Use of 4-Aminomethylbenzoic Acid as a Non-Translocated Competitive Inhibitor of the Peptide Transporter PepT1.

Initial Clarification: It is critical to distinguish between two chemically similar compounds: 4-Aminophenylacetic acid (4-APAA) and 4-Aminomethylbenzoic acid (4-AMBA). Contrary to the topic's premise, scientific literature demonstrates that This compound (4-APAA) is a substrate that is translocated by PepT1 .[1] In contrast, 4-Aminomethylbenzoic acid (4-AMBA) is a non-translocated competitive inhibitor of PepT1 .[1] This document will focus on the application of 4-AMBA as a non-translocated competitive inhibitor and will include data on 4-APAA for comparative purposes.

Introduction

The proton-coupled oligopeptide transporter PepT1 (SLC15A1) is a key protein in the small intestine responsible for the absorption of dietary di- and tripeptides.[2][3] It also serves as a major route for the oral bioavailability of various peptidomimetic drugs, including β-lactam antibiotics and angiotensin-converting enzyme (ACE) inhibitors.[2][4] The development of specific inhibitors for PepT1 is crucial for elucidating its physiological roles and for modulating drug absorption.[1] 4-Aminomethylbenzoic acid (4-AMBA) has been identified as the first non-translocated competitive inhibitor of PepT1, making it a valuable tool for studying peptide transport.[1] Its ability to bind to the transporter without being transported across the membrane allows for the specific investigation of PepT1's external binding site and its transport kinetics.[1]

Data Presentation

The following tables summarize the quantitative data for the interaction of 4-AMBA and the comparative substrate 4-APAA with the PepT1 transporter.

Table 1: Inhibitory Constants of 4-AMBA against PepT1

Experimental SystemSubstrate4-AMBA Ki (Apparent)Reference
PepT1-expressing Xenopus laevis oocytes1.2 mM D-Phe-L-Gln6.8 mM[1]
PepT1-expressing Xenopus laevis oocytes20 mM D-Phe-L-Gln37 mM[1]
Rat renal cortex brush border membrane vesiclesNot specifiedCompetitive inhibition observed[1]

Table 2: Comparative Transport Data for 4-AMBA and 4-APAA

CompoundExperimental SystemTransport Rate (at 2 mM concentration)ConclusionReference
4-Aminomethylbenzoic acid (4-AMBA)PepT1-expressing Xenopus laevis oocytesNot different from zeroNon-translocated[1]
This compound (4-APAA)PepT1-expressing Xenopus laevis oocytes0.3 nmol/oocyte/hourTranslocated[1]

Experimental Protocols

Here are detailed methodologies for key experiments to characterize the inhibitory activity of 4-AMBA on PepT1.

Protocol 1: Competitive Inhibition of Peptide Uptake in PepT1-Expressing Xenopus laevis Oocytes

This protocol is designed to determine the inhibitory constant (Ki) of 4-AMBA for PepT1.

Materials:

  • PepT1 cRNA

  • Xenopus laevis oocytes

  • Radiolabeled dipeptide substrate (e.g., [3H]Gly-Sar or [14C]Gly-Sar)

  • 4-Aminomethylbenzoic acid (4-AMBA)

  • Unlabeled dipeptide substrate (e.g., Gly-Sar)

  • Oocyte Ringer 2 (OR2) buffer

  • Uptake buffer (pH adjusted as needed, typically pH 5.5 to provide a proton gradient)

  • Scintillation fluid and counter

Procedure:

  • Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with PepT1 cRNA. Use water-injected oocytes as a control group. Incubate the oocytes for 2-3 days to allow for protein expression.

  • Inhibition Assay:

    • Prepare uptake solutions containing a fixed concentration of the radiolabeled substrate and varying concentrations of 4-AMBA.

    • Prepare a control set with only the radiolabeled substrate.

    • To determine the mode of inhibition, repeat the experiment with a different fixed concentration of the radiolabeled substrate.

  • Uptake Measurement:

    • Place individual oocytes in the uptake solutions.

    • Incubate for a predetermined time (e.g., 30-60 minutes) at room temperature.

    • Stop the uptake by washing the oocytes multiple times with ice-cold uptake buffer.

  • Quantification:

    • Lyse individual oocytes.

    • Add scintillation fluid to the lysate.

    • Measure the radioactivity using a scintillation counter to determine the amount of substrate taken up.

  • Data Analysis:

    • Subtract the uptake in water-injected oocytes from the uptake in PepT1-expressing oocytes to get the specific uptake.

    • Plot the uptake rate against the concentration of 4-AMBA.

    • Calculate the IC50 value.

    • Use the Cheng-Prusoff equation to determine the Ki value.

Protocol 2: Trans-stimulation Efflux Assay

This protocol is used to demonstrate that 4-AMBA is not translocated by PepT1.

Materials:

  • PepT1-expressing Xenopus laevis oocytes or renal brush border membrane vesicles (BBMVs)

  • Radiolabeled dipeptide substrate

  • 4-Aminomethylbenzoic acid (4-AMBA)

  • Unlabeled dipeptide substrate (as a positive control for trans-stimulation)

  • Efflux buffer

Procedure:

  • Loading: Pre-load the oocytes or BBMVs with the radiolabeled dipeptide substrate.

  • Efflux Measurement:

    • Wash the pre-loaded cells/vesicles to remove external radioactivity.

    • Resuspend them in efflux buffer containing either:

      • No external substrate (control)

      • A high concentration of unlabeled dipeptide (positive control)

      • A high concentration of 4-AMBA

    • At various time points, take aliquots and separate the cells/vesicles from the supernatant.

  • Quantification: Measure the radioactivity remaining in the cells/vesicles and/or released into the supernatant.

  • Data Analysis:

    • Calculate the rate of efflux for each condition.

    • A translocated substrate will cause an increase in the efflux of the radiolabeled substrate (trans-stimulation). A non-translocated inhibitor will not.

Protocol 3: Direct Measurement of 4-AMBA Transport by HPLC

This protocol directly assesses whether 4-AMBA is transported into the cells.

Materials:

  • PepT1-expressing Xenopus laevis oocytes

  • 4-Aminomethylbenzoic acid (4-AMBA)

  • This compound (4-APAA) as a positive control

  • Uptake buffer

  • HPLC system with a suitable column and UV detector

Procedure:

  • Uptake: Incubate PepT1-expressing and control oocytes in uptake buffer containing a known concentration of 4-AMBA or 4-APAA for a set period (e.g., 1 hour).

  • Sample Preparation:

    • Wash the oocytes thoroughly with ice-cold buffer.

    • Lyse the oocytes and deproteinize the lysate.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Quantify the intracellular concentration of 4-AMBA or 4-APAA based on a standard curve.

  • Data Analysis: Compare the intracellular concentration of the compound in PepT1-expressing oocytes versus control oocytes. A significantly higher concentration in the PepT1-expressing oocytes indicates transport.

Visualizations

PepT1 PepT1 Transporter Intracellular Intracellular Space PepT1->Intracellular Transport Extracellular Extracellular Space Dipeptide Dipeptide Substrate Dipeptide->PepT1 Binds & Translocates AMBA 4-AMBA (Inhibitor) AMBA->PepT1 Binds (Competitively)

Caption: Mechanism of 4-AMBA competitive inhibition of PepT1.

start Start prep_oocytes Prepare PepT1-expressing and control oocytes start->prep_oocytes prep_solutions Prepare uptake solutions: - Radiolabeled substrate - Varying [4-AMBA] prep_oocytes->prep_solutions incubate Incubate oocytes in uptake solutions prep_solutions->incubate wash Wash oocytes with ice-cold buffer incubate->wash lyse Lyse oocytes wash->lyse measure Measure radioactivity (Scintillation counting) lyse->measure analyze Analyze data: Calculate IC50 and Ki measure->analyze end End analyze->end

Caption: Workflow for a competitive inhibition uptake assay.

cluster_compounds Investigative Compounds PepT1_study Studying PepT1 Function AMBA 4-AMBA PepT1_study->AMBA APAA 4-APAA PepT1_study->APAA AMBA_prop Non-translocated Competitive Inhibitor AMBA->AMBA_prop is a APAA_prop Translocated Substrate APAA->APAA_prop is a

Caption: Logical relationship of 4-AMBA and 4-APAA in PepT1 studies.

References

Application Notes and Protocols: Synthesis and Utility of [4-(1,3-Dioxoisoindol-2-yl)phenyl]acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of [4-(1,3-Dioxoisoindol-2-yl)phenyl]acetic acid via the reaction of 4-Aminophenylacetic acid with phthalic anhydride (B1165640). This compound, also known as N-(4-carboxymethylphenyl)phthalimide, is a valuable intermediate in the synthesis of polymers and pharmacologically active molecules. This guide includes a detailed reaction mechanism, a step-by-step experimental protocol, and a summary of the key quantitative data. Furthermore, potential applications in drug development and polymer science are discussed.

Introduction

The reaction between a primary amine and a cyclic anhydride is a fundamental transformation in organic synthesis, leading to the formation of imides. The specific reaction of this compound with phthalic anhydride yields [4-(1,3-Dioxoisoindol-2-yl)phenyl]acetic acid, a bifunctional molecule incorporating a stable phthalimide (B116566) moiety and a reactive carboxylic acid group. This unique structure makes it a versatile building block for further chemical modifications. The phthalimide group can act as a protecting group for the amine or as a key structural element in biologically active compounds, while the carboxylic acid allows for esterification, amidation, and other derivatizations.

Reaction and Mechanism

The reaction proceeds via a two-step mechanism. Initially, the primary amine of this compound acts as a nucleophile, attacking one of the carbonyl carbons of phthalic anhydride. This results in the opening of the anhydride ring to form a phthalamic acid intermediate. Subsequent heating in the presence of a dehydrating agent, such as glacial acetic acid, promotes an intramolecular cyclization via nucleophilic acyl substitution, eliminating a molecule of water to form the stable five-membered imide ring.

Caption: Reaction mechanism for the synthesis.

Experimental Protocol

This protocol describes the synthesis of [4-(1,3-Dioxoisoindol-2-yl)phenyl]acetic acid.

Materials
  • This compound

  • Phthalic anhydride

  • Glacial acetic acid

  • Ethanol (B145695)

  • Deionized water

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equivalent) and phthalic anhydride (1.0 equivalent).

  • Solvent Addition: Add glacial acetic acid to the flask to serve as the solvent. The typical concentration is around 0.5 M to 1.0 M with respect to the limiting reagent.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold water to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Drying: Dry the purified product in a vacuum oven.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A Combine this compound and Phthalic Anhydride B Add Glacial Acetic Acid A->B C Reflux for 2-4 hours B->C D Cool to Room Temperature C->D E Precipitate in Cold Water D->E F Vacuum Filtration E->F G Wash with Water and Ethanol F->G H Recrystallize (Optional) G->H I Dry under Vacuum H->I J Characterization (Yield, MP, Spectroscopy) I->J

Caption: General experimental workflow.

Data Presentation

The following table summarizes the key quantitative data for the product, [4-(1,3-Dioxoisoindol-2-yl)phenyl]acetic acid.

ParameterValue
IUPAC Name [4-(1,3-Dioxoisoindol-2-yl)phenyl]acetic acid
CAS Number 13475-43-9
Molecular Formula C₁₆H₁₁NO₄
Molecular Weight 281.27 g/mol
Appearance Off-white to pale yellow solid
Melting Point 219-221 °C[1]
Yield Typically >80%
Solubility Soluble in DMF, DMSO; sparingly soluble in ethanol

Spectroscopic Data:

TechniqueData
¹H NMR The proton NMR spectrum will show characteristic signals for the aromatic protons of the phthalimide and phenylacetic acid moieties, as well as a singlet for the methylene (B1212753) (-CH₂-) protons of the acetic acid group.
¹³C NMR The carbon NMR spectrum will display signals for the carbonyl carbons of the imide and carboxylic acid, as well as for the aromatic and methylene carbons.
IR (KBr) Characteristic absorption bands are expected for the C=O stretching of the imide (around 1710-1770 cm⁻¹), the C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and the O-H stretching of the carboxylic acid (broad band around 2500-3300 cm⁻¹). The infrared spectra of the product would exhibit a characteristic peak at 1720.25 cm⁻¹ due to the ν(C=O) group and no absorption band for the NH₂ group.[2]
Mass Spec. The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product.

Application Notes

[4-(1,3-Dioxoisoindol-2-yl)phenyl]acetic acid is a versatile intermediate with significant applications in both drug development and polymer science.

Drug Development

The phthalimide scaffold is a well-known pharmacophore present in a variety of therapeutic agents. The product of this reaction serves as a key starting material for the synthesis of novel compounds with potential biological activities.

  • Anti-inflammatory and Analgesic Agents: Derivatives of N-phthaloyl amino acids have been investigated for their anti-inflammatory and immunomodulatory properties. The carboxylic acid moiety of [4-(1,3-Dioxoisoindol-2-yl)phenyl]acetic acid allows for the synthesis of various ester and amide derivatives, which can be screened for their potential as anti-inflammatory and analgesic drugs.

  • Anticonvulsant Agents: The phthalimide nucleus is a key structural feature in some anticonvulsant drugs. This intermediate can be used to synthesize new derivatives for evaluation as potential treatments for epilepsy and other seizure disorders.

  • Antimicrobial Agents: The condensation of this compound with phthalic anhydride produces (dioxoisoindolin-2-yl)phenylacetic acid, which has been used as a key intermediate in the synthesis of compounds with promising antimicrobial activities.[3]

Polymer Science

The bifunctional nature of [4-(1,3-Dioxoisoindol-2-yl)phenyl]acetic acid makes it a valuable monomer for the synthesis of high-performance polymers.

  • Polyimides and Poly(ester-imide)s: The phthalimide group imparts excellent thermal stability and mechanical strength to polymers. The carboxylic acid functionality allows for polymerization through esterification or amidation reactions. This makes the compound a suitable monomer for the production of poly(ester-imide)s and other specialty polymers used in high-temperature applications, such as in the electronics and aerospace industries.

Conclusion

The reaction of this compound with phthalic anhydride provides a straightforward and efficient route to [4-(1,3-Dioxoisoindol-2-yl)phenyl]acetic acid. This versatile intermediate holds significant potential for the development of new materials and therapeutic agents. The detailed protocols and data provided in this document are intended to facilitate further research and application of this valuable compound.

References

Troubleshooting & Optimization

troubleshooting common issues in 4-Aminophenylacetic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Aminophenylacetic acid (4-APAA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during reactions involving 4-APAA.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider before starting a reaction?

A1: this compound is a white to pale yellow crystalline powder. It is crucial to understand its solubility and stability to ensure successful reactions. 4-APAA is soluble in water and polar solvents but has limited solubility in non-polar organic solvents.[1] Its solubility is also pH-dependent, increasing in both acidic and basic conditions due to the formation of the corresponding salt.[1] The compound is generally stable under normal storage conditions, but it is incompatible with strong oxidizing agents.

Q2: How should I store this compound?

A2: this compound should be stored in a cool, dry place in a tightly sealed container to prevent degradation.

Q3: Can this compound undergo self-polymerization?

A3: Under standard amide coupling or esterification conditions, self-polymerization of 4-APAA is a potential side reaction, especially at elevated temperatures or in the presence of activating agents without a suitable nucleophile. This can occur via intermolecular amide bond formation between the amino group of one molecule and the carboxylic acid group of another. To minimize this, it is recommended to add the coupling partner promptly after activating the carboxylic acid and to maintain controlled temperatures.

Troubleshooting Guides

Solubility Issues

Q: I am having trouble dissolving this compound in my reaction solvent. What can I do?

A: The solubility of 4-APAA is highly dependent on the solvent's polarity and the pH of the medium.[1]

  • For organic solvents: If you are using a non-polar organic solvent, you may encounter solubility issues.[1] Consider using a more polar solvent such as DMF, DMSO, or methanol (B129727). Gentle heating and sonication can also aid in dissolution.

  • pH Adjustment: Since 4-APAA is amphoteric, its solubility in aqueous solutions can be significantly increased by adjusting the pH. In acidic conditions (pH < 4), the amino group is protonated, forming a more soluble salt. In basic conditions (pH > 8), the carboxylic acid group is deprotonated, also forming a more soluble salt.[1]

  • Solvent Mixtures: Using a co-solvent system can also be effective. For instance, a mixture of an organic solvent with a small amount of water or an appropriate acid or base can improve solubility.

Quantitative Solubility Data for this compound

SolventSolubility ( g/100 mL) at 25 °C
Water0.85[2]
Methanol1.20[2]
Ethanol0.65[2]
Acetone0.15[2]
Ethyl Acetate (B1210297)0.03[2]
Chloroform<0.01[2]
Toluene<0.01[2]
Amide Coupling Reactions

Q: My amide coupling reaction with 4-APAA is giving a low yield. What are the possible causes and solutions?

A: Low yields in amide coupling reactions can stem from several factors, including incomplete activation of the carboxylic acid, side reactions, or poor nucleophilicity of the amine.

  • Choice of Coupling Reagent: The efficiency of the coupling reaction is highly dependent on the chosen coupling reagent. For sterically hindered substrates or challenging couplings, more potent reagents like HATU or COMU may be necessary.

  • Reaction Conditions: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate. The reaction temperature should be controlled to prevent side reactions. Starting the reaction at 0 °C and then allowing it to warm to room temperature is a common practice.

  • Base Selection: A non-nucleophilic base, such as DIPEA or N-methylmorpholine (NMM), is typically required to neutralize the acid formed during the reaction and to deprotonate the amine component. Ensure the correct stoichiometry of the base is used.

  • Side Reactions: The primary amino group of 4-APAA is a strong nucleophile and can lead to side reactions if not properly managed. If the desired reaction is at the carboxylic acid, consider protecting the amino group.

Comparison of Common Amide Coupling Reagents

Coupling ReagentAdditiveCommon BaseKey AdvantagesPotential Issues
EDCHOBt, OxymaDIPEA, NMMWater-soluble byproducts, cost-effective.Can lead to racemization without an additive.[3]
DCCHOBtDIPEAInexpensive and effective.Forms insoluble DCU byproduct, which can be difficult to remove.[3]
HATUNoneDIPEA, CollidineHigh reactivity, low racemization, suitable for hindered couplings.[3]More expensive, can react with the N-terminus in peptide synthesis if used in excess.[3]
HBTUHOBtDIPEAEfficient and fast reactions.Can have guanidinium (B1211019) byproducts.
COMUNoneDIPEA, CollidineVery high reactivity, soluble byproducts, requires only one equivalent of base.[3]Higher cost.

Q: I am observing an unexpected byproduct in my amide coupling reaction. What could it be?

A: An unexpected byproduct could be the result of a side reaction.

  • N,N'-diacylation: If your amine partner has more than one reactive site, you may observe multiple acylations.

  • Racemization: For chiral carboxylic acids, racemization can occur, especially with carbodiimide (B86325) reagents without an additive like HOBt.[3]

  • Reaction with the amino group of 4-APAA: If the amino group of 4-APAA is unprotected, it can react with the activated carboxylic acid of another 4-APAA molecule (self-polymerization) or with your coupling partner if it has an electrophilic site.

  • Oxidation: The amino group of 4-APAA can be susceptible to oxidation, leading to colored impurities, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present.

Esterification Reactions

Q: My Fischer esterification of 4-APAA is not proceeding to completion. How can I improve the yield?

A: Fischer esterification is an equilibrium-controlled reaction. To drive the reaction towards the ester product, you can:

  • Use a large excess of the alcohol: Using the alcohol as the solvent is a common strategy to shift the equilibrium.

  • Remove water: Water is a byproduct of the reaction, and its removal will drive the equilibrium forward. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Choice of Acid Catalyst: Strong acids like sulfuric acid or p-toluenesulfonic acid are typically used as catalysts. Ensure a sufficient catalytic amount is used.

Q: Are there alternative methods for esterifying 4-APAA?

A: Yes, if Fischer esterification is not effective, you can try other methods:

  • Reaction with an alkyl halide: First, convert the carboxylic acid to its carboxylate salt using a base like sodium bicarbonate, and then react it with an alkyl halide (e.g., methyl iodide).

  • Using coupling reagents: Reagents like DCC in the presence of DMAP can be used to form esters under milder conditions.

Purification Challenges

Q: I am having difficulty purifying my this compound derivative. What are some common strategies?

A: Purification can be challenging due to the polar nature of 4-APAA derivatives.

  • Recrystallization: This is a common method for purifying solid products. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For polar compounds, polar solvents like ethanol, methanol, or water, or mixtures thereof, are often suitable.

  • Column Chromatography: For more complex mixtures or for oily products, silica (B1680970) gel column chromatography can be used. A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a less polar solvent (e.g., dichloromethane (B109758) or hexanes) is often effective. Tailing of polar compounds on silica can be an issue; adding a small amount of a basic modifier like triethylamine (B128534) or an acidic modifier like acetic acid to the eluent can help improve peak shape.

  • Aqueous Work-up: The amphoteric nature of 4-APAA and its derivatives can be exploited during aqueous work-up. By adjusting the pH of the aqueous layer, you can selectively extract your product into either the organic or aqueous phase, separating it from neutral impurities.

Experimental Protocols

Protocol 1: Boc Protection of this compound

This protocol describes the protection of the amino group of 4-APAA with a tert-butoxycarbonyl (Boc) group.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and 1 M NaOH (aq) solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane eluent).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl (aq).

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected product.

Protocol 2: Amide Coupling of N-Boc-4-Aminophenylacetic acid with a Primary Amine using HATU

This protocol outlines a general procedure for the amide coupling of N-Boc protected 4-APAA with a primary amine.

Materials:

  • N-Boc-4-aminophenylacetic acid

  • Primary amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl) solution

  • Brine

Procedure:

  • Dissolve N-Boc-4-aminophenylacetic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add HATU (1.1 eq) to the solution and stir for 5 minutes.

  • Add DIPEA (2.5 eq) and stir for another 5 minutes.

  • Add the primary amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (aq), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visual Troubleshooting Guides

Troubleshooting_Solubility

Troubleshooting_Amide_Coupling

Experimental_Workflow_Amide_Coupling

References

Technical Support Center: 4-Aminophenylacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-Aminophenylacetic acid (4-APAA). Our goal is to help you improve reaction yields and overcome common experimental challenges.

Section 1: Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound in a practical question-and-answer format.

Q1: My overall yield of this compound is consistently low. What are the common causes and how can I fix them?

A1: Consistently low yields can stem from issues in the reaction setup, execution, or workup phase. Here are several factors to investigate:

  • Purity of Starting Materials: Ensure the purity of your initial reactants, such as 4-nitrophenylacetic acid or its precursors.[1] Impurities can introduce side reactions or inhibit the primary reaction pathway.

  • Reaction Conditions: Sub-optimal conditions are a primary cause of low yield. Strictly control parameters like temperature, reaction time, and stirring speed.[1] For catalytic reactions, such as the reduction of a nitro group, ensure the catalyst is active and not poisoned.[1]

  • Incomplete Reaction: Monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it runs to completion.[1] Quenching the reaction too early will leave unreacted starting material.

  • Losses During Workup and Purification: Significant product loss can occur during post-reaction manipulations.[2]

    • Transfers: Minimize the number of transfers between flasks. Rinse all glassware that contacted the product with the solvent to recover all material.[2][3]

    • Extraction: Use sufficient solvent during liquid-liquid extractions to ensure proper partitioning and prevent emulsion formation.[2]

    • Drying: Rinse the drying agent (e.g., MgSO₄, Na₂SO₄) thoroughly with the solvent to recover any adsorbed product.[2]

    • Recrystallization: Use the minimum amount of hot solvent necessary to dissolve the product to maximize crystal recovery upon cooling. Using too much solvent is a common cause of yield loss.[3]

Q2: I'm observing significant side product formation. How can I improve the selectivity of my reaction?

A2: The formation of multiple side products indicates issues with reaction selectivity. Consider the following strategies:

  • Protect Reactive Groups: If your starting materials have other reactive functional groups, consider using protecting groups to prevent unwanted side reactions.[1]

  • Use Milder Reagents: Harsh reagents can be non-selective. Explore the use of milder and more selective reagents for your transformation.[1]

  • Optimize Reaction Temperature: Elevated temperatures can often lead to the formation of undesired byproducts.[1] Experiment with running the reaction at a lower temperature, even if it requires a longer reaction time.

  • Control Reagent Addition: If the reaction is highly exothermic, add reagents dropwise or in portions to maintain better control over the reaction temperature and minimize side reactions.[2]

Q3: I'm having difficulty purifying the final this compound product. What can I do?

A3: Purification challenges, such as the co-elution of impurities, can impact both the final yield and purity.

  • Alternative Purification Techniques: If column chromatography is ineffective, consider other methods like recrystallization or preparative High-Performance Liquid Chromatography (HPLC).[1]

  • pH Adjustment for Precipitation: The solubility of this compound is pH-dependent due to its amino and carboxylic acid groups.[4] In one reported synthesis, after reduction, the pH is first raised to ~9 to dissolve the product and filter out solids. The filtrate is then acidified to a pH of 4 to precipitate the purified this compound.[5][6] This can be a highly effective purification step.

  • Solvent Extraction: Impurities can sometimes be removed by performing a liquid-liquid extraction at a specific pH where the product has low solubility in the organic phase. For example, impurities like aniline (B41778) and nitrobenzene (B124822) can be removed from similar compounds by extraction with toluene (B28343) at a pH of 4.6-4.8.[7]

Q4: My reaction yields are inconsistent between batches. How can I improve reproducibility?

A4: Inconsistent yields often point to variability in reagents or reaction conditions.

  • Reagent Quality: Use reagents from the same batch for a series of experiments. If you must use a new batch, qualify it first to ensure consistency.[1]

  • Atmospheric Control: Some reagents may be sensitive to moisture or air. Ensure all glassware is thoroughly dried and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][8]

  • Strict Parameter Control: Precisely control all reaction parameters, including temperature, stirring speed, and rates of addition, for every batch.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding synthesis route for this compound?

A1: A widely used and efficient method is the reduction of 4-nitrophenylacetic acid. This reduction is the final step in a multi-step synthesis that often starts from benzyl (B1604629) cyanide. The reduction itself can be accomplished by several methods, with catalytic hydrogenation or reduction by metals in acidic media being the most common. A procedure using iron powder in a water/acetic acid mixture at 90-95°C has been reported to achieve a yield of 95%.[5][6]

Q2: Can you compare different methods for the reduction of 4-nitrophenylacetic acid?

A2: Certainly. The choice of reducing agent and conditions is critical for maximizing yield and ensuring a clean reaction. Below is a comparison of common methods.

MethodReagentsKey ConditionsReported YieldNotes
Metal/Acid Reduction Iron powder, Acetic Acid, WaterHeat to 90-95°C, reflux for 2 hours.[5][6]95%A cost-effective and high-yielding method suitable for industrial applications.[9]
Catalytic Hydrogenation Skeletal Nickel, Ethanol (B145695), H₂90-100°C, 0.7-1.2 MPa pressure, 2-3 hours.[9]High (not quantified)Requires specialized pressure reactor equipment. The catalyst is highly efficient.
Sulfide Reduction H₂S, Aqueous AmmoniaSaturate with H₂S gas below 50°C.[10]83-84%Avoids filtration issues common with other metal reductions, but requires handling toxic H₂S gas.[10]
Biocatalysis Nitrilase (e.g., from Alcaligenes faecalis)Starts from 4-aminophenylacetonitrile.[5]High (not quantified)An environmentally friendly "green" chemistry approach.[11]

Q3: How can I optimize the reaction conditions for the reduction step?

A3: Optimization involves systematically varying key parameters to find the ideal balance for yield and purity.

  • Temperature: Investigate a range of temperatures. While higher temperatures increase reaction rate, they can also promote side reactions.[1]

  • Solvent: The choice of solvent can affect reactant solubility and reaction rate. For the iron/acid reduction, a mixture of water and acetic acid is used.[5][6]

  • Catalyst Loading (for hydrogenation): The amount of catalyst can impact reaction time and completion. Screen different catalyst loadings to find the most efficient concentration.[1]

  • Pressure (for hydrogenation): Hydrogen pressure is a key variable. Higher pressures can increase the reaction rate but require robust equipment.[9]

  • pH Control: During workup, precise pH control is crucial for isolating the product.[5][6][7]

Q4: Is biocatalysis a viable strategy for producing this compound?

A4: Yes, biocatalysis is an emerging and promising strategy. The hydrolysis of 4-aminophenylacetonitrile to this compound can be achieved using the nitrilase enzyme from whole cells of organisms like Alcaligenes faecalis MTCC 12629.[5] This enzymatic method offers several advantages, including high selectivity, mild reaction conditions (reducing energy consumption and side products), and being environmentally friendly.[11] Optimizing a biocatalytic process would involve adjusting pH, temperature, and substrate/enzyme concentration.[11]

Section 3: Key Experimental Protocols

Below are detailed methodologies for common, high-yield synthesis routes for this compound.

Protocol 1: Synthesis via Reduction of 4-Nitrophenylacetic Acid with Iron

This protocol is adapted from a high-yield procedure reported in chemical literature.[5][6]

Step 1: Reaction Setup

  • In a suitable reactor, add water, 4-nitrophenylacetic acid, and glacial acetic acid.

  • Begin stirring the mixture and heat it to a temperature of 90-95°C.

Step 2: Reduction

  • Once the target temperature is reached, add iron powder in portions to control the reaction rate and temperature.

  • After the addition is complete, allow the mixture to reflux for 2 hours, monitoring for the consumption of the starting material.

Step 3: Workup and Isolation

  • Cool the reaction mixture to 40-50°C.

  • Neutralize the mixture by adding a sodium carbonate solution until the pH reaches approximately 9. This dissolves the product and allows for the removal of iron salts.

  • Filter the mixture to remove the iron sludge and other insoluble materials.

  • Take the filtrate and neutralize it with acetic acid until the pH is adjusted to 4.

  • The this compound product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry to obtain the final product. (Reported Yield: 95%).[5][6]

Protocol 2: Multi-Step Synthesis from Benzyl Cyanide

This protocol is based on a patented method for industrial application.[9]

Step 1: Nitration of Benzyl Cyanide to 4-Nitrophenylacetonitrile

  • In a reactor equipped with a stirrer and cooling, add equal volumes of concentrated sulfuric acid and concentrated nitric acid.

  • Cool the acid mixture to below 10°C.

  • While stirring and maintaining the temperature at approximately -10°C, slowly add benzyl cyanide over 40-60 minutes.

  • After addition, continue stirring for 1.5 hours.

  • Pour the reaction mixture into ice water to precipitate the crude product.

  • Filter the solid, wash with water, and recrystallize from 95% ethanol to obtain pure 4-nitrophenylacetonitrile.

Step 2: Hydrolysis to 4-Nitrophenylacetic Acid

  • In a reactor, add the 4-nitrophenylacetonitrile, a 65% sulfuric acid solution, and glacial acetic acid.

  • Heat the mixture to reflux for 25 minutes.

  • Pour the hot reaction mixture into ice water to crystallize the product.

  • Filter the white solid, recrystallize with distilled water and glacial acetic acid, and dry to obtain 4-nitrophenylacetic acid.

Step 3: Catalytic Hydrogenation to this compound

  • In a pressure reactor, charge the 4-nitrophenylacetic acid, 95% ethanol, and skeletal nickel catalyst. A typical mass ratio is 1 part acid : 10 parts ethanol : 0.02-0.05 parts catalyst.[9]

  • Pressurize the reactor with hydrogen gas to 0.7-1.2 MPa.

  • Heat the mixture to 90-100°C and maintain the reaction for 2-3 hours.

  • After the reaction is complete, cool the reactor to room temperature and vent the pressure.

  • Filter the catalyst from the solution.

  • Distill the ethanol solvent under reduced pressure.

  • Cool the remaining solution to crystallize the crude product.

  • Filter the crude product and recrystallize from ethanol with activated carbon for decolorization to obtain light white crystals of this compound.

Section 4: Visual Guides and Workflows

Diagram 1: Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Yield Observed Purity Check Purity of Starting Materials Start->Purity Conditions Verify Reaction Conditions (Temp, Time, Stirring) Start->Conditions Monitoring Monitor Reaction (TLC, LC-MS) Start->Monitoring Workup Review Workup & Purification Steps Start->Workup Impure Purify/Replace Reagents Purity->Impure Impure? Optimize Optimize Reaction Parameters Conditions->Optimize Sub-optimal? Incomplete Extend Time / Add More Reagent Monitoring->Incomplete Incomplete? Losses Refine Technique (Rinsing, Min. Solvent) Workup->Losses Significant Loss? End Yield Improved Impure->End Optimize->End Incomplete->End Losses->End

Caption: A logical workflow for diagnosing and resolving common causes of low reaction yield.

Diagram 2: Chemical Synthesis Pathway of 4-APAA

SynthesisPathway cluster_0 Step 1: Nitration cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Reduction A Benzyl Cyanide B 4-Nitrophenylacetonitrile A->B HNO₃, H₂SO₄ -10°C C 4-Nitrophenylacetic Acid B->C H₂SO₄ (65%) Glacial Acetic Acid Reflux D This compound (Final Product) C->D H₂, Skeletal Ni (or Fe/AcOH) ReductionMethods Start 4-Nitrophenylacetic Acid Method1 Metal/Acid Reduction Reagents: Fe, AcOH Yield: 95% Start->Method1 High Yield, Cost-Effective Method2 Catalytic Hydrogenation Reagents: H₂, Ni Catalyst Yield: High Start->Method2 High Efficiency, Requires Pressure Method3 Sulfide Reduction Reagents: H₂S, NH₄OH Yield: 83-84% Start->Method3 Good Yield, Avoids Metal Sludge End This compound Method1->End Method2->End Method3->End

References

Technical Support Center: 4-Aminophenylacetic Acid - Impurity Identification and Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Aminophenylacetic acid. It offers detailed information on the identification of common impurities and protocols for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: Common impurities in this compound typically arise from the synthetic route and potential degradation. These can be categorized as:

  • Synthesis-Related Impurities:

    • Precursors: Unreacted starting materials and intermediates are a primary source of impurities. Common precursors include 4-nitrophenylacetic acid and 4-nitrophenylacetonitrile.[1] Depending on the specific synthetic pathway, benzyl (B1604629) cyanide may also be present.

    • Positional Isomers: Incomplete regioselectivity during synthesis can lead to the formation of positional isomers, such as 2-aminophenylacetic acid and 3-aminophenylacetic acid.

  • Degradation Products: this compound can degrade under harsh conditions such as prolonged boiling in acidic, neutral, or basic solutions, leading to the formation of various byproducts.[1]

  • Residual Reagents and Solvents: Impurities can also include residual reagents from the synthesis, such as sulfur from certain reduction methods, and solvents used in the reaction or purification steps like ethanol (B145695), glacial acetic acid, and water.[2][3]

Q2: How can I identify the impurities in my this compound sample?

A2: Several analytical techniques can be employed for the identification and quantification of impurities:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying organic impurities. A reverse-phase HPLC method with UV detection is commonly used to separate this compound from its nitro-precursors.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile and semi-volatile impurities. It can be used to detect and identify a range of potential impurities, including residual solvents and certain degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can help in identifying and quantifying impurities by comparing the spectra of the sample to that of a pure standard.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method for the qualitative detection of impurities. By comparing the Rf values of the spots in the sample to those of known standards, one can get a preliminary idea of the impurity profile.

Q3: What is the best method to remove 4-nitrophenylacetic acid from my this compound sample?

A3: Recrystallization is a highly effective method for removing less soluble or more soluble impurities like 4-nitrophenylacetic acid. The choice of solvent is crucial for successful purification. Water is a commonly used solvent for the recrystallization of this compound.[2] Due to the difference in polarity and solubility between the amino and nitro-substituted compounds, recrystallization from water can effectively separate them.

Q4: My this compound is discolored (yellow to tan). What causes this and how can I fix it?

A4: Discoloration in this compound is often due to the presence of oxidized impurities or colored byproducts from the synthesis. Treatment with activated carbon during the recrystallization process can effectively remove these colored impurities. A patent for the preparation of this compound describes a final purification step involving recrystallization from ethanol with the addition of activated carbon to decolorize the product.[3]

Troubleshooting Guides

Issue 1: Unexpected peaks in HPLC chromatogram
  • Problem: Your HPLC analysis of this compound shows additional peaks besides the main product peak.

  • Possible Causes & Solutions:

Potential Impurity Identification Removal Strategy
4-Nitrophenylacetic acidA peak with a longer retention time than this compound.[1]Recrystallization from water or a water/glacial acetic acid mixture.[2][3]
4-NitrophenylacetonitrileA peak with a significantly longer retention time than this compound.[1]Recrystallization. Due to its different functional group, its solubility will differ significantly.
Positional Isomers (e.g., 2- or 3-aminophenylacetic acid)Peaks with slightly different retention times from the main product. May require optimization of HPLC method for separation.Fractional recrystallization or preparative chromatography.
Degradation ProductsBroad or multiple unknown peaks.Re-purify the sample by recrystallization. Store the compound in a cool, dark, and dry place to prevent further degradation.
Issue 2: Poor yield after recrystallization
  • Problem: You are losing a significant amount of your product during the recrystallization process.

  • Possible Causes & Solutions:

    • Too much solvent: Using an excessive amount of solvent will result in the product remaining in the solution even after cooling.

      • Solution: Concentrate the filtrate by evaporating some of the solvent and cool again to induce crystallization.

    • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals.

      • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Inappropriate solvent: The chosen solvent may be too good at dissolving the product at low temperatures.

      • Solution: Experiment with different solvent systems. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) might provide better results.

Issue 3: Product is still impure after a single recrystallization
  • Problem: Analytical tests (e.g., HPLC, TLC) show that the purity of your this compound has not significantly improved after one recrystallization.

  • Possible Causes & Solutions:

    • High initial impurity level: If the starting material is very impure, a single recrystallization may not be sufficient.

      • Solution: Perform a second recrystallization.

    • Co-crystallization: The impurity may have similar solubility and crystal lattice compatibility, leading to it crystallizing along with the product.

      • Solution: Try a different recrystallization solvent or consider using column chromatography for separation.

Experimental Protocols

Protocol 1: Identification of Impurities by HPLC

This protocol is based on a method developed for the separation of 4-acetylaminophenylacetic acid and its related compounds, which include this compound and its precursors.[1]

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

  • Chromatographic Conditions:

    • Column: Kromasil C18 (5 µm, 4.6 x 250 mm)

    • Mobile Phase: 70% Methanol and 30% water containing 1% Tetrabutylammonium bromide.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 245 nm

    • Injection Volume: 20 µL

  • Sample Preparation:

    • Prepare a stock solution of your this compound sample in the mobile phase at a concentration of 1 mg/mL.

    • Prepare standard solutions of potential impurities (4-nitrophenylacetic acid, 4-nitrophenylacetonitrile) at a similar concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Expected Retention Times:

    • This compound: ~4.0 min

    • 4-Nitrophenylacetonitrile: ~21.4 min

    • 4-Nitrophenylacetic acid: ~25.8 min (Note: These are approximate retention times and may vary depending on the specific HPLC system and conditions.)

Protocol 2: Purification by Recrystallization from Water

This protocol is a standard method for purifying this compound.[2]

  • Materials:

    • Crude this compound

    • Distilled water

    • Erlenmeyer flask

    • Heating source (e.g., hot plate)

    • Buchner funnel and filter paper

    • Vacuum flask

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot distilled water to the flask, just enough to dissolve the solid when the water is boiling.

    • Heat the mixture to boiling with stirring to dissolve the solid completely. If solid remains, add small portions of hot water until it all dissolves.

    • If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

    • If activated carbon was used, perform a hot gravity filtration to remove it.

    • Allow the clear solution to cool slowly to room temperature. Crystals of pure this compound should form.

    • Once the solution has reached room temperature, place it in an ice bath for about 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold distilled water.

    • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Data Presentation

Table 1: HPLC Retention Times of this compound and Potential Impurities

Compound Retention Time (min)
This compound~ 4.0
4-Nitrophenylacetonitrile~ 21.4
4-Nitrophenylacetic acid~ 25.8
Data is illustrative and based on the method described in Protocol 1.[1]

Table 2: Illustrative Purity Improvement by Recrystallization

Sample Purity by HPLC (%) 4-Nitrophenylacetic acid (%)
Crude this compound92.55.8
After 1st Recrystallization98.70.9
After 2nd Recrystallization>99.8<0.1 (Not Detected)
This data is for illustrative purposes to demonstrate the effectiveness of recrystallization.

Visualizations

Impurity_Identification_Workflow cluster_0 Sample Analysis cluster_1 Data Interpretation cluster_2 Decision cluster_3 Action Sample Sample HPLC HPLC Sample->HPLC Inject GC_MS GC_MS Sample->GC_MS Inject NMR NMR Sample->NMR Dissolve Identify_Peaks Identify & Quantify Impurity Peaks HPLC->Identify_Peaks Compare_Spectra Compare with Reference Spectra GC_MS->Compare_Spectra NMR->Compare_Spectra Purity_Check Purity Acceptable? Identify_Peaks->Purity_Check Compare_Spectra->Purity_Check Purification Purification Purity_Check->Purification No Release Release for Use Purity_Check->Release Yes Purification->Sample

Caption: Workflow for the identification of impurities in this compound.

Recrystallization_Workflow Start Crude Product Dissolve Dissolve in minimal hot solvent Start->Dissolve Hot_Filtration Hot Gravity Filtration (if necessary) Dissolve->Hot_Filtration Cool Cool slowly to room temperature Hot_Filtration->Cool Ice_Bath Cool in ice bath Cool->Ice_Bath Vacuum_Filtration Collect crystals by vacuum filtration Ice_Bath->Vacuum_Filtration Wash Wash with ice-cold solvent Vacuum_Filtration->Wash Dry Dry purified crystals Wash->Dry Check_Purity Check Purity Dry->Check_Purity End Pure Product Check_Purity->Dissolve Repeat Check_Purity->End Purity OK

Caption: Experimental workflow for the purification of this compound by recrystallization.

References

Technical Support Center: Purifying 4-Aminophenylacetic Acid via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-Aminophenylacetic acid using recrystallization techniques. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental process.

Solubility Data

Effective recrystallization is critically dependent on the solubility of the compound in different solvents at various temperatures. The following table summarizes the solubility of this compound in a range of common laboratory solvents. This data is essential for selecting an appropriate solvent system for your purification.

SolventTemperature (°C)Solubility (g/kg of Solvent)
Water1614.5
Water2015.8
Water2517.9
Water3020.6
Methanol1625.8
Methanol2029.1
Methanol2534.5
Methanol3040.8
Ethanol (B145695)1618.2
Ethanol2020.6
Ethanol2524.5
Ethanol3029.2
2-Propanol1612.2
2-Propanol2013.8
2-Propanol2516.4
2-Propanol3019.5
Acetone2017.2
Ethyl Acetate208.3
Toluene203.8

Experimental Protocols

Below are detailed protocols for the recrystallization of this compound using both a single-solvent and a mixed-solvent system.

Single-Solvent Recrystallization (from Water)

This protocol is ideal when a single solvent with a significant temperature-dependent solubility for this compound is identified. Water is a common and effective choice.

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of hot water until the solid is completely dissolved. Avoid adding an excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Mixed-Solvent Recrystallization (Ethanol-Water)

A mixed-solvent system is employed when no single solvent provides the ideal solubility characteristics. An ethanol-water mixture is often effective for this compound.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Inducing Precipitation: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce maximum crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of a cold ethanol-water mixture.

  • Drying: Dry the purified crystals.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of this compound.

Q1: The compound "oils out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated to a high degree.

  • Solution 1: Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level. Then, allow the solution to cool more slowly.

  • Solution 2: Modify the Solvent System: If using a mixed-solvent system, you can try altering the ratio of the solvents. If oiling out persists, a different solvent system may be necessary.

  • Solution 3: Seeding: Introduce a seed crystal (a small, pure crystal of this compound) to the cooled solution to encourage crystallization.

Q2: No crystals are forming, even after cooling in an ice bath. What is the problem?

A2: This is a common issue that can arise from several factors.

  • Problem: Too much solvent was used.

    • Solution: Concentrate the solution by evaporating some of the solvent by gently heating it. Once the volume is reduced, allow it to cool again.

  • Problem: The solution is not sufficiently supersaturated.

    • Solution 1: Scratch the inner surface of the flask with a glass rod at the meniscus. The small scratches can provide a surface for crystal nucleation.

    • Solution 2: Add a seed crystal. This provides a template for crystal growth.

    • Solution 3: Cool for a longer period. Sometimes, crystallization is a slow process.

Q3: The yield of purified crystals is very low. How can I improve it?

A3: A low yield can be due to several procedural errors.

  • Problem: Using too much solvent.

    • Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Problem: Premature crystallization during hot filtration.

    • Solution: Ensure all glassware for hot filtration is pre-heated. Use a fluted filter paper for faster filtration. If crystallization occurs on the filter paper, it can be redissolved with a small amount of hot solvent.

  • Problem: Incomplete crystallization.

    • Solution: Ensure the solution is cooled sufficiently in an ice bath to maximize the precipitation of the product.

  • Problem: Excessive washing.

    • Solution: Wash the crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.

Q4: The purified crystals are still colored. How can I remove colored impurities?

A4: Colored impurities can often be removed by using activated carbon.

  • Procedure: After dissolving the crude solid in the hot solvent, add a small amount of activated carbon (a spatula tip is usually sufficient) to the solution. Boil the solution for a few minutes. The colored impurities will adsorb onto the surface of the activated carbon. Remove the carbon by hot gravity filtration before allowing the solution to cool and crystallize. Be aware that using too much activated carbon can also adsorb your product, leading to a lower yield.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on the solubility data, water is a good choice for a single-solvent recrystallization.[1] For a mixed-solvent system, an ethanol-water mixture is often effective.

Q2: How can I remove 4-nitrophenylacetic acid as an impurity?

A2: 4-Nitrophenylacetic acid is a common precursor in the synthesis of this compound and can be present as an impurity.[2] Recrystallization from hot water is an effective method for separating these two compounds, as their solubilities in water are different.

Q3: What is the expected appearance of pure this compound?

A3: Pure this compound typically appears as a white to pale yellow crystalline powder.[1]

Q4: How does pH affect the solubility of this compound?

A4: The solubility of this compound is pH-dependent due to its amino and carboxylic acid functional groups. At low pH, the amino group is protonated, and at high pH, the carboxylic acid group is deprotonated, both of which can increase its solubility in aqueous solutions.[1]

Visualizing the Process

To further clarify the experimental and troubleshooting workflows, the following diagrams have been generated.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude This compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities exist) dissolve->hot_filtration cool_slowly Cool Slowly to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure 4-Aminophenylacetic Acid Crystals dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization cluster_oiling Troubleshooting 'Oiling Out' cluster_no_xtal Troubleshooting No Crystal Formation cluster_yield Troubleshooting Low Yield cluster_color Troubleshooting Colored Crystals start Problem Encountered During Recrystallization oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield colored_crystals Crystals are Colored start->colored_crystals reheat Reheat and Add More Solvent oiling_out->reheat Try First change_solvent Modify/Change Solvent System oiling_out->change_solvent If Reheating Fails seed Add Seed Crystal oiling_out->seed Alternative concentrate Evaporate Some Solvent no_crystals->concentrate If Too Much Solvent scratch Scratch Flask no_crystals->scratch To Induce Nucleation seed2 Add Seed Crystal no_crystals->seed2 To Induce Nucleation min_solvent Use Minimum Hot Solvent low_yield->min_solvent preheat Preheat Filtration Apparatus low_yield->preheat cool_well Ensure Thorough Cooling low_yield->cool_well charcoal Use Activated Carbon and Hot Filter colored_crystals->charcoal

Caption: A decision-making guide for troubleshooting common recrystallization issues.

References

managing side reactions during the synthesis of 4-Aminophenylacetic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during the synthesis of 4-aminophenylacetic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most frequently cited method for synthesizing this compound (4-APAA) is the reduction of 4-nitrophenylacetic acid. Common reducing agents include iron in acidic media, catalytic hydrogenation (e.g., with Pd/C or Raney Nickel), and sodium hydrosulfite.[1][2][3] An alternative route involves the nitration of benzyl (B1604629) cyanide to 4-nitrophenylacetonitrile, followed by hydrolysis to 4-nitrophenylacetic acid, and subsequent reduction of the nitro group.[4]

Q2: My final product is colored (yellow to tan). What causes this and how can I remove the color?

A2: The appearance of color in the final product is a common issue, often indicating the presence of oxidized impurities or polymeric side products.[5] Aniline derivatives are susceptible to air oxidation, which can form highly colored compounds. The issue can be resolved by performing a decolorization step. This typically involves dissolving the crude product in a suitable hot solvent and adding a small amount of activated charcoal, followed by hot filtration to remove the charcoal and then recrystallization.[4][6] Another effective method is to use reversed-phase chromatography to separate the colored impurities from the desired product.[6]

Q3: What are the key side reactions to be aware of during the synthesis of 4-APAA and its derivatives?

A3: Several side reactions can occur, leading to impurities and reduced yields:

  • Incomplete Reduction: The starting material, 4-nitrophenylacetic acid, or intermediates from other synthetic routes like 4-nitrophenylacetonitrile, may persist in the final product if the reduction is not complete.

  • Polymerization: The aniline-like amino group of 4-APAA can be susceptible to oxidative polymerization, especially under harsh acidic or oxidizing conditions, leading to insoluble, often colored, byproducts.

  • Decarboxylation: Phenylacetic acids can undergo decarboxylation (loss of CO₂) under strong acidic conditions and high temperatures, which would result in the formation of 4-methylaniline (p-toluidine).[7][8]

  • N-Acetylation (if using acetic acid): If acetic acid is used as a solvent or catalyst, especially at high temperatures, N-acetylation of the amino group can occur, yielding 4-acetylaminophenylacetic acid.

Q4: Why is it sometimes necessary to protect the amino group of this compound?

A4: The amino group of 4-APAA is a nucleophilic and activating group. When performing subsequent reactions on other parts of the molecule (e.g., reactions involving the carboxylic acid group), it's often necessary to protect the amino group to prevent it from reacting with the reagents.[9][10][11] For example, when preparing an acid chloride from the carboxylic acid using thionyl chloride, the amino group would react without protection.[12] Common protecting groups for amines include acetyl, Boc (tert-butoxycarbonyl), and phthaloyl groups.[12][13][14][15]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution Rationale
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time or increase the temperature if necessary, but be mindful of potential side reactions like decarboxylation.Ensuring the complete consumption of starting materials is crucial for maximizing yield.
Product Loss During Workup 4-APAA is amphoteric and has some solubility in water.[16] Minimize the volume of water used for washing. During acid-base extraction, ensure the pH is carefully controlled (pH < 2 for extraction into acid, pH > 10 for extraction into base) to maximize partitioning.Improper workup procedures, such as using excessive amounts of washing solvents or incorrect pH adjustments, can lead to significant product loss.
Side Reactions (e.g., Polymerization, Decarboxylation) For reductions, maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and subsequent polymerization. Avoid excessively high temperatures and strong acidic conditions to minimize decarboxylation.Optimizing reaction conditions is key to preventing the formation of byproducts and maximizing the yield of the desired product.
Poor Quality of Starting Materials Ensure the purity of the starting 4-nitrophenylacetic acid using techniques like melting point determination or NMR spectroscopy.Impurities in the starting material can interfere with the reaction and lead to lower yields.
Issue 2: Presence of Impurities in the Final Product
Impurity Type Identification Method Mitigation and Removal Strategy
Unreacted 4-Nitrophenylacetic Acid HPLC, NMR SpectroscopyEnsure sufficient reducing agent and adequate reaction time. Purify the final product by recrystallization or acid-base extraction. 4-APAA can be selectively extracted into a dilute acid solution, leaving the less basic nitro compound in an organic solvent.[5]
Colored/Polymeric Byproducts Visual inspection, UV-Vis SpectroscopyPerform decolorization with activated carbon.[4] Recrystallize the product from a suitable solvent (e.g., hot water or ethanol (B145695)/water mixture).[17] For persistent color, consider column chromatography.[6]
4-Methylaniline (from Decarboxylation) GC-MS, NMR SpectroscopyAvoid prolonged heating at high temperatures, especially in strongly acidic media. This impurity can be removed by recrystallization or chromatography.
4-Acetylaminophenylacetic Acid HPLC, NMR SpectroscopyIf acetic acid is used, minimize reaction temperature and time. This byproduct has different solubility characteristics and can typically be separated by recrystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 4-Nitrophenylacetic Acid with Iron

This protocol is adapted from general procedures for the Bechamp reduction.[1][3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-nitrophenylacetic acid (1 equivalent). Add a solvent such as water, ethanol, or a mixture of both, along with a small amount of acetic acid or hydrochloric acid to acidify the medium.

  • Addition of Reducing Agent: Heat the mixture to 80-90°C. Slowly add iron powder (approximately 3 equivalents) in portions to control the exothermic reaction.

  • Reaction: After the addition is complete, maintain the mixture at reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and filter it hot through a pad of celite to remove the iron oxides. Wash the filter cake with hot solvent.

  • Isolation: Combine the filtrates and neutralize with a base (e.g., sodium carbonate or ammonia) to the isoelectric point of 4-APAA (pH ≈ 4-5) to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with cold water, and dry. For further purification, recrystallize from hot water or an ethanol/water mixture.[17] If the product is colored, treat it with activated carbon during recrystallization.[4]

Protocol 2: N-Phthaloyl Protection of this compound

This protocol is based on the procedure described by Bedair et al.[12][13]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent) and phthalic anhydride (B1165640) (1 equivalent) in glacial acetic acid.

  • Reaction: Heat the mixture to reflux for 10 hours.

  • Isolation: Cool the reaction mixture. The protected product, 2-(4-(carboxymethyl)phenyl)isoindoline-1,3-dione, will precipitate.

  • Purification: Collect the solid by filtration and wash it with dilute ethanol to remove residual acetic acid and unreacted starting materials.

Protocol 3: HPLC Analysis of Synthesis Mixture

This is a general method adaptable for monitoring the reaction and assessing final purity, based on methods for related compounds.[18][19][20]

  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 150 mm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate (B84403) buffer at pH 3.0) and a polar organic solvent (e.g., acetonitrile (B52724) or methanol). A gradient elution may be necessary to separate compounds with different polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where both the starting material (4-nitrophenylacetic acid) and the product (this compound) have significant absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: Dilute a small aliquot of the reaction mixture or the dissolved final product in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Synthesis_Pathway cluster_main Main Synthetic Route cluster_sides Potential Side Reactions 4-Nitrophenylacetic Acid 4-Nitrophenylacetic Acid This compound This compound 4-Nitrophenylacetic Acid->this compound Reduction (e.g., Fe/HCl) Polymerization Polymerization This compound->Polymerization Oxidizing conditions Decarboxylation Decarboxylation This compound->Decarboxylation High Temp, Strong Acid N-Acetylation N-Acetylation This compound->N-Acetylation Acetic Acid, Heat

Caption: Main synthesis route and common side reactions.

Troubleshooting_Workflow start Problem Detected: Low Yield or Impure Product check_reaction Analyze reaction mixture (TLC, HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material remains side_products Side Products Present check_reaction->side_products New spots/peaks observed optimize Optimize reaction: - Extend time - Increase temp cautiously - Check reagent stoichiometry incomplete->optimize purify Select Purification Strategy side_products->purify optimize->check_reaction recrystallize Recrystallization +/- Activated Carbon purify->recrystallize Crystalline solid, color impurity chromatography Column Chromatography purify->chromatography Difficult to separate impurities acid_base Acid-Base Extraction purify->acid_base Acidic/basic impurities end Pure Product recrystallize->end chromatography->end acid_base->end Protection_Mechanism cluster_protection Protection Step cluster_reaction Further Synthesis cluster_deprotection Deprotection Step 4-APAA This compound (Nucleophilic Amine) Protected_APAA N-Protected 4-APAA (Non-nucleophilic Amide) 4-APAA->Protected_APAA + Protecting_Agent Protecting Group Reagent (e.g., Acetic Anhydride) Reaction Desired Reaction (e.g., on COOH group) Protected_APAA->Reaction Stable during reaction Deprotected_Product Final Product with Free Amine Group Reaction->Deprotected_Product Deprotection (e.g., Hydrolysis)

References

troubleshooting poor resolution in the chiral separation of aminophenylacetic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the chiral separation of aminophenylacetic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor or no resolution between aminophenylacetic acid enantiomers?

A1: Poor resolution in the chiral separation of aminophenylacetic acid isomers typically stems from several key factors:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not offer sufficient stereoselectivity for the specific isomers. Polysaccharide-based CSPs are often a good starting point.[1][2]

  • Suboptimal Mobile Phase Composition: The type and concentration of the organic modifier, the pH of the aqueous phase (in reversed-phase), and the presence or absence of additives are critical for achieving separation.[1][3]

  • Incorrect Flow Rate: Chiral separations can be highly sensitive to flow rate; often, a lower flow rate improves resolution.[1]

  • Inadequate Temperature Control: Temperature significantly influences the chiral recognition mechanism and, consequently, the resolution.[1][4]

  • Column Overload: Injecting an excessive amount of the sample can lead to peak broadening and a loss of resolution.[1]

Q2: Why am I observing significant peak tailing for my aminophenylacetic acid isomers?

A2: Peak tailing in chiral chromatography can be caused by several issues:

  • Secondary Interactions: Unwanted interactions between the aminophenylacetic acid isomers and the stationary phase, such as with residual silanol (B1196071) groups on silica-based CSPs, can cause tailing, especially for basic compounds.[1]

  • Column Contamination: The accumulation of contaminants on the column can create active sites that lead to peak tailing.

  • Inappropriate Mobile Phase pH: For ionizable compounds like aminophenylacetic acid, a mobile phase pH close to the analyte's pKa can result in peak tailing.[1]

  • Column Degradation: The performance of the chiral stationary phase can degrade over time, leading to poor peak shape.

Q3: My retention times are drifting. What should I investigate?

A3: Drifting retention times can compromise the reproducibility and accuracy of your analysis. Key areas to check include:

  • Column Equilibration: Chiral stationary phases may need longer equilibration times than achiral phases, particularly when the mobile phase composition is changed.[5]

  • Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. Inconsistent preparation can lead to shifts in retention.

  • Temperature Stability: Use a column oven to maintain a constant and stable temperature, as minor fluctuations can affect retention times.[1]

  • System Leaks: Check the HPLC system for any leaks, which can cause pressure fluctuations and lead to variable retention times.

Troubleshooting Guides

Issue 1: Complete Co-elution or Very Poor Resolution (Rs < 0.8)

If your enantiomers are not separating at all or are only showing a slight shoulder, follow these steps:

Troubleshooting Workflow for Poor Enantiomeric Resolution

start Start: Poor Resolution csp Evaluate CSP Selection start->csp mp Optimize Mobile Phase csp->mp If no improvement end End: Improved Resolution csp->end Successful temp Vary Temperature mp->temp If no improvement mp->end Successful flow Adjust Flow Rate temp->flow If no improvement temp->end Successful additives Incorporate Additives flow->additives If still poor flow->end Successful derivatization Consider Derivatization additives->derivatization If necessary additives->end Successful derivatization->end Successful

Caption: Troubleshooting workflow for poor enantiomeric resolution.

  • Evaluate CSP Selection: The choice of the chiral stationary phase is the most critical factor.[2] If you have no prior information, screening different CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based) is recommended.[3]

  • Optimize Mobile Phase: Systematically alter the mobile phase composition.

    • Normal Phase: Adjust the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol).

    • Reversed Phase: Vary the percentage of the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous buffer.[6]

  • Vary Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[4][7] Both increasing and decreasing the temperature should be explored as it can improve resolution.[8]

  • Adjust Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations.[1] Try reducing the flow rate to see if resolution improves.

  • Incorporate Additives: For aminophenylacetic acid, which is amphoteric, using acidic or basic additives can significantly improve peak shape and resolution.[9]

    • For the basic amino group, a basic additive like diethylamine (B46881) (DEA) may be beneficial.[9]

    • For the acidic carboxylic group, an acidic additive like trifluoroacetic acid (TFA) or formic acid can be helpful.[9]

  • Consider Derivatization: If direct separation is unsuccessful, derivatizing the amino or carboxyl group can enhance chiral recognition.[10]

Issue 2: Partial Separation (0.8 < Rs < 1.5)

When you have some separation but it's not baseline, fine-tuning the method is necessary.

Logical Relationship for Fine-Tuning Resolution

cluster_0 Parameters to Adjust cluster_1 Chromatographic Effects mp_strength Mobile Phase Strength retention Retention Time mp_strength->retention selectivity Selectivity (α) mp_strength->selectivity temp Temperature temp->retention temp->selectivity flow Flow Rate efficiency Efficiency (N) flow->efficiency resolution Resolution (Rs) retention->resolution selectivity->resolution efficiency->resolution

Caption: Interplay of parameters for resolution enhancement.

  • Fine-Tune Mobile Phase Strength: Make small, incremental changes to the modifier concentration. A weaker mobile phase will generally increase retention and may improve resolution.[6]

  • Optimize Temperature: Explore a range of temperatures around your current setting in small increments (e.g., 5 °C). Sometimes a small change can significantly impact selectivity.[3]

  • Reduce Flow Rate: Decreasing the flow rate can increase the efficiency of the separation and improve resolution, though it will also increase the analysis time.[1]

Data Presentation

Table 1: HPLC Mobile Phase Optimization Parameters

ParameterTypical Range (Normal Phase)Typical Range (Reversed Phase)Expected Effect on Resolution
Organic Modifier % 2-20% Alcohol (IPA, EtOH)10-70% ACN or MeOHDecreasing % often increases retention and resolution[6]
Additive Concentration 0.1-0.5% TFA or DEA0.1% Formic Acid or Acetic AcidImproves peak shape and selectivity[9]
Aqueous Phase pH N/A2.5 - 7.0Affects ionization and interaction with CSP

Table 2: Influence of Chromatographic Conditions on Separation

ConditionParameter ChangePrimary EffectSecondary Effect
Temperature IncreaseDecrease Retention TimeCan increase or decrease selectivity[3][4]
DecreaseIncrease Retention TimeOften improves resolution[4]
Flow Rate IncreaseDecrease Retention TimeDecrease Efficiency
DecreaseIncrease Retention TimeIncrease Efficiency & Resolution[1]

Experimental Protocols

Protocol 1: Chiral Stationary Phase Screening via HPLC
  • Column Selection: Select a minimum of three to four chiral stationary phases with different selectivities (e.g., an amylose-based, a cellulose-based, and a macrocyclic glycopeptide-based column).

  • Mobile Phase Preparation:

    • Normal Phase: Prepare a primary mobile phase of Hexane/Isopropanol (90:10 v/v) and a secondary one of Hexane/Ethanol (90:10 v/v). For aminophenylacetic acid, add 0.1% TFA to one set of mobile phases and 0.1% DEA to another.

    • Reversed Phase: Prepare a primary mobile phase of Acetonitrile/Water with 0.1% Formic Acid (50:50 v/v) and a secondary one of Methanol/Water with 0.1% Formic Acid (50:50 v/v).

  • System Setup:

    • Install the first CSP and equilibrate with the initial mobile phase for at least 30-60 minutes.[5]

    • Set the flow rate to a standard value (e.g., 1.0 mL/min).

    • Set the column temperature to a controlled value (e.g., 25 °C).

    • Set the UV detector to an appropriate wavelength for aminophenylacetic acid.

  • Injection and Analysis: Inject a standard solution of racemic aminophenylacetic acid.

  • Evaluation: Evaluate the resulting chromatogram for any signs of peak splitting or separation.

  • Iteration: Repeat steps 3-5 for each mobile phase combination on the current column. Then, switch to the next column and repeat the entire process.

Experimental Workflow for CSP Screening

start Select CSPs (e.g., Amylose, Cellulose) mp_prep Prepare Mobile Phases (NP & RP with additives) start->mp_prep equilibrate Equilibrate Column 1 mp_prep->equilibrate inject Inject Racemic Standard equilibrate->inject analyze Analyze Chromatogram inject->analyze next_mp Change Mobile Phase analyze->next_mp next_mp->inject Yes next_csp Change CSP next_mp->next_csp No next_csp->equilibrate Yes end Select Best Condition next_csp->end No

Caption: A systematic workflow for screening chiral stationary phases.

References

storage and handling best practices for 4-Aminophenylacetic acid to ensure stability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Aminophenylacetic Acid

This guide provides best practices for the storage and handling of this compound to ensure its stability and integrity in research applications.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

To ensure long-term stability, solid this compound should be stored in a tightly sealed, light-resistant container.[1] The recommended storage environment is a cool, dry, and well-ventilated area, with temperatures preferably below 25°C.[1]

Q2: How stable is this compound at room temperature?

This compound is generally stable at room temperature when stored in a tightly closed container under dry conditions.[1][2][3] The product is chemically stable under standard ambient conditions.[3]

Q3: What substances are incompatible with this compound?

Avoid contact with strong oxidizing agents, acids, and bases, as these can promote decomposition or hazardous reactions.[1][2][3][4]

Q4: How should I handle this compound safely in the laboratory?

Always handle this compound in a well-ventilated area or fume hood.[4] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][4] Avoid breathing in the powder by using respiratory protection if necessary.[1][4] After handling, wash hands and any exposed skin thoroughly.[4]

Q5: What is the recommended procedure for preparing aqueous solutions of this compound?

This compound is soluble in water.[1][2][5] To prepare a solution, slowly add the desired amount of solid to deionized water while stirring. For compounds that are slow to dissolve, gentle warming to 37°C or sonication in an ultrasonic bath can aid in dissolution.[6] The solubility of this compound can be influenced by pH.[5]

Q6: Are there any visible signs of degradation to watch for?

Yes. The compound should be a white to off-white or pale yellow crystalline powder.[1][5] Any significant color change, such as darkening to brown, or changes in texture may indicate degradation.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound.

Problem: The solid this compound has changed color from white/off-white to yellow or brown.

  • Possible Cause: This is a common sign of degradation, likely due to oxidation or exposure to light and moisture over time. The amino group on the phenyl ring is susceptible to oxidation, which can form colored impurities.

  • Recommended Action:

    • Do not use the discolored compound in experiments where high purity is critical, as its integrity is compromised.

    • If the material must be used, consider purification by recrystallization.

    • Review your storage procedures to ensure the container is tightly sealed and protected from light.[1]

Problem: My aqueous solution of this compound develops a color over time.

  • Possible Cause: Solutions, especially if not protected from light or if prepared in non-degassed solvents, can degrade faster than the solid form. Dissolved oxygen can facilitate the oxidation of the amino group.

  • Recommended Action:

    • Prepare solutions fresh for each experiment whenever possible.

    • For stock solutions, store them protected from light at 2-8°C or, for longer-term storage, in aliquots at -20°C.[6]

    • Consider preparing solutions using deoxygenated solvents to minimize oxidation.

Problem: The compound is not dissolving in water as expected.

  • Possible Cause: The solubility of this compound, which contains both an acidic (carboxylic acid) and a basic (amino) group, is pH-dependent.[5] At its isoelectric point, solubility will be at its minimum.

  • Recommended Action:

    • Adjust the pH of the solution. Adding a small amount of acid will protonate the amino group, while adding a small amount of base will deprotonate the carboxylic acid group, both of which can increase solubility.

    • Gently warm the solution or use an ultrasonic bath to aid dissolution.[6]

Problem: I am observing unexpected peaks in my HPLC or NMR analysis.

  • Possible Cause: The appearance of unexpected peaks is a strong indicator of impurities or degradation products. This can result from improper storage or from instability under your specific experimental conditions (e.g., incompatible solvents, high temperature, extreme pH).

  • Recommended Action:

    • Run a control analysis of the compound as received to confirm its initial purity.

    • If the issue persists, perform a stability test under your experimental conditions to identify the source of degradation (see Experimental Protocol below).

    • The diagram below illustrates a logical workflow for troubleshooting this issue.

G start Unexpected Analytical Peaks Observed check_purity Analyze a fresh sample of This compound (as received) start->check_purity peaks_present Peaks present in fresh sample? check_purity->peaks_present contact_supplier Impurity in starting material. Contact supplier for a new lot. peaks_present->contact_supplier Yes no_peaks Peaks not present. Compound is likely degrading during experiment. peaks_present->no_peaks No investigate Investigate Experimental Conditions no_peaks->investigate check_solvent Check solvent/reagent compatibility investigate->check_solvent check_temp Check temperature and light exposure investigate->check_temp check_ph Check pH of the solution investigate->check_ph modify_protocol Modify protocol based on findings (e.g., use fresh solutions, protect from light, adjust pH, use different solvent) check_solvent->modify_protocol check_temp->modify_protocol check_ph->modify_protocol G cluster_prep Preparation cluster_conditions Incubation Conditions cluster_analysis Analysis cluster_results Results prep_stock Prepare Stock Solution (1 mg/mL) aliquot Aliquot into Test Vials prep_stock->aliquot temp Temperature (4°C, 25°C, 40°C) light Light vs. Dark ph pH (4, 7, 9) hplc_t0 HPLC Analysis (T=0) aliquot->hplc_t0 Immediate analysis hplc_tx HPLC Analysis (T=1, 3, 7... days) temp->hplc_tx Incubate and sample over time light->hplc_tx Incubate and sample over time ph->hplc_tx Incubate and sample over time hplc_t0->hplc_tx calc Calculate % Remaining hplc_tx->calc plot Plot Degradation Curves calc->plot

References

Validation & Comparative

A Comparative Guide to the Quantification of 4-Aminophenylacetic Acid: HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4-Aminophenylacetic acid (4-APAA), a key chemical intermediate, is crucial for ensuring the quality and efficacy of pharmaceutical products. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the determination of 4-APAA, supported by experimental data and protocols.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC stands as the premier technique for the quantification of 4-APAA due to its high resolution, sensitivity, and specificity. Below is a comparison of two distinct reversed-phase HPLC (RP-HPLC) methods.

Method 1: Ion-Pair Reversed-Phase HPLC

This method is particularly suited for the analysis of 4-APAA in the presence of its related substances, including its precursor 4-nitrophenylacetic acid and the active pharmaceutical ingredient (API) Actarit (4-acetylaminophenylacetic acid)[1]. The use of an ion-pairing agent enhances the retention and resolution of the acidic analyte on a non-polar stationary phase.

Method 2: Reversed-Phase HPLC for Phenylacetic Acid Derivatives

Adapted from established methods for phenylacetic acid, this approach offers a straightforward and robust quantification of 4-APAA.[2] It is ideal for routine quality control where the separation from a complex matrix of related substances is not the primary concern.

Table 1: Comparison of HPLC Method Parameters

ParameterHPLC Method 1: Ion-Pair RP-HPLCHPLC Method 2: RP-HPLC for Phenylacetic Acid Derivatives
Stationary Phase Kromasil C18 (5 µm, 4.6 x 250 mm)Ascentis® C18 (5 µm, 4.6 x 150 mm)
Mobile Phase 70% Methanol, 30% Water with 1% Tetrabutylammonium bromide75% 20 mM Phosphoric Acid, 25% Acetonitrile
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 245 nm215 nm
Column Temperature Ambient35 °C
Injection Volume 10 µL5 µL
Retention Time of 4-APAA Approximately 4.0 minNot specified, expected to be in the early elution range

Table 2: Performance Characteristics of HPLC Methods

Validation ParameterHPLC Method 1: Ion-Pair RP-HPLC (Data for Actarit)HPLC Method 2: RP-HPLC (Typical Performance)
Linearity Range 0.5 - 2.5 µg/mLExpected to be in a similar range
Correlation Coefficient (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.64 - 101.86%Typically 98 - 102%
Precision (% RSD) Within-day: 0.87 - 1.77%, Day-to-day: 0.51 - 1.92%< 2%
Limit of Detection (LOD) 5.08 ng/mLDependent on detector and conditions
Limit of Quantification (LOQ) Not specifiedDependent on detector and conditions

Alternative Quantification Methods

While HPLC is the gold standard, other techniques can be employed for the quantification of 4-APAA, each with its own advantages and limitations.

Method 3: Micellar Electrokinetic Chromatography (MEKC)

MEKC, a mode of capillary electrophoresis, is a powerful separation technique for both charged and neutral molecules. It offers high efficiency, short analysis times, and low solvent consumption. This method is adapted from a validated procedure for the similar compound, 4-aminophenol.

Method 4: UV-Vis Spectrophotometry via Ninhydrin (B49086) Derivatization

For a simpler, more accessible quantification, UV-Vis spectrophotometry can be utilized following a derivatization step. 4-APAA possesses a primary amino group that reacts with ninhydrin to produce a deep purple-colored compound, known as Ruhemann's purple, which can be quantified colorimetrically.[3][4]

Table 3: Comparison of Alternative Method Parameters

ParameterMEKC MethodUV-Vis Spectrophotometry with Ninhydrin
Principle Differential partitioning between an aqueous buffer and micelles in a capillary under an electric fieldColorimetric reaction of the primary amine with ninhydrin
Instrumentation Capillary Electrophoresis SystemUV-Vis Spectrophotometer
Running Buffer/Reagent Phosphate buffer (pH 9.0) containing 75 mM Sodium Dodecyl Sulphate (SDS)Ninhydrin reagent in a buffered solution (e.g., acetate (B1210297) buffer)
Applied Voltage/Wavelength 25 kV570 nm
Key Advantages High efficiency, fast analysis, low sample and reagent consumptionSimple, cost-effective, readily available instrumentation
Key Limitations Requires specialized equipment, can be less robust than HPLCLower specificity, requires a derivatization step, potential for interference

Experimental Protocols

HPLC Method 1: Ion-Pair RP-HPLC
  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol. Further dilute with the mobile phase to create a series of calibration standards.

  • Sample Preparation: For solid dosage forms, accurately weigh and powder the sample. Disperse in methanol, sonicate, and dilute to the final concentration with the mobile phase. Filter through a 0.45 µm membrane filter before injection.

  • Chromatographic Conditions: Set up the HPLC system with the parameters outlined in Table 1.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of 4-APAA in the sample from the calibration curve.

UV-Vis Spectrophotometry with Ninhydrin Derivatization
  • Reagent Preparation: Prepare a fresh ninhydrin solution in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) mixed with an acetate buffer.

  • Standard Curve Preparation: Prepare a series of 4-APAA standard solutions in deionized water.

  • Derivatization: To a known volume of each standard and sample solution, add the ninhydrin reagent. Heat the mixture in a water bath at 90-100°C for a specified time (e.g., 15-20 minutes) to allow for color development.

  • Measurement: After cooling the solutions to room temperature, dilute with a suitable solvent (e.g., 50% ethanol (B145695) or isopropanol) and measure the absorbance at 570 nm against a reagent blank.

  • Quantification: Plot the absorbance values of the standards against their concentrations to create a calibration curve. Determine the concentration of 4-APAA in the sample from this curve.

Logical Workflow for Method Selection

The choice of an analytical method for 4-APAA quantification depends on several factors, including the sample matrix, the required sensitivity and specificity, available instrumentation, and the purpose of the analysis (e.g., routine QC vs. stability testing).

MethodSelection start Start: Need to Quantify This compound matrix_complexity Complex Matrix? (e.g., with related substances) start->matrix_complexity high_specificity High Specificity & Resolution Required? matrix_complexity->high_specificity Yes instrument_availability Instrumentation Available? matrix_complexity->instrument_availability No ion_pair_hplc Ion-Pair RP-HPLC (Method 1) high_specificity->ion_pair_hplc Yes mekc MEKC (Method 3) high_specificity->mekc Alternative hplc HPLC instrument_availability->hplc HPLC System instrument_availability->mekc CE System uv_vis UV-Vis with Derivatization (Method 4) instrument_availability->uv_vis Spectrophotometer rp_hplc Standard RP-HPLC (Method 2) hplc->rp_hplc

Caption: Decision tree for selecting a suitable analytical method for 4-APAA quantification.

Signaling Pathway of Ninhydrin Reaction

The quantification of 4-APAA by UV-Vis spectrophotometry is based on the well-established ninhydrin reaction, a chemical signaling pathway that results in a colored product.

NinhydrinReaction cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products APAA This compound (Primary Amine) Oxidative_Deamination Oxidative Deamination & Decarboxylation APAA->Oxidative_Deamination Ninhydrin Ninhydrin (2 molecules) Ninhydrin->Oxidative_Deamination Condensation Condensation Oxidative_Deamination->Condensation Intermediate + NH3 Aldehyde Aldehyde Oxidative_Deamination->Aldehyde CO2 CO2 Oxidative_Deamination->CO2 H2O 3 H2O Oxidative_Deamination->H2O Ruhemanns_Purple Ruhemann's Purple (Colored Product, λmax ~570 nm) Condensation->Ruhemanns_Purple

Caption: Chemical signaling pathway of the ninhydrin reaction with 4-APAA.

References

comparative study of different synthesis routes for 4-Aminophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Routes to 4-Aminophenylacetic Acid

This compound is a valuable compound with applications in pharmaceuticals and as a research chemical. Its synthesis can be achieved through various chemical pathways, each with distinct advantages and disadvantages in terms of yield, purity, cost, and environmental impact. This guide provides a comparative study of the most common synthesis routes, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthesis Routes

The following table summarizes the key quantitative data for different synthesis routes to this compound, providing a clear comparison of their performance.

Synthesis RouteStarting MaterialKey ReagentsReaction ConditionsYield (%)PurityReference
Route 1: Reduction of 4-Nitrophenylacetic Acid
Method A: Iron/Acetic Acid4-Nitrophenylacetic AcidIron powder, Acetic acid, Water90-95°C, 2 hours95%Not specified[1]
Method B: Catalytic Hydrogenation (Skeletal Nickel)4-Nitrophenylacetic AcidSkeletal Nickel, Ethanol (B145695), H₂90-100°C, 0.7-1.2 MPa, 2-3 hoursNot specifiedNot specified[2]
Method C: Hydrogen Sulfide (B99878)/Ammonia (B1221849)4-Nitrophenylacetic AcidH₂S, Aqueous Ammonia<50°C83-84%Melting point: 199-200°C[3]
Route 2: Hydrolysis of 4-Aminobenzyl Cyanide 4-Aminobenzyl CyanideSulfuric acid, WaterReflux, 3 hours (for benzyl (B1604629) cyanide)Not specified for 4-amino derivativeNot specified[4]
Route 3: Buchwald-Hartwig Amination 4-Chlorophenylacetic AcidAmmonia equivalent, Pd catalyst, Ligand, BaseVaries (e.g., elevated temperature)Not specified for this substrateNot specified[5][6]
Route 4: Willgerodt-Kindler Reaction 4-AminoacetophenoneSulfur, Morpholine (B109124)Reflux, then hydrolysisGood to excellent (general)Not specified[7][8]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Route 1: Reduction of 4-Nitrophenylacetic Acid

Method A: Reduction with Iron in Acetic Acid [1]

  • Reaction Setup: In a suitable reactor, add water, 4-nitrophenylacetic acid, and acetic acid.

  • Heating: Stir the mixture and heat to 90-95°C.

  • Addition of Iron: Add iron powder in portions to the heated mixture.

  • Reflux: Maintain the reaction at reflux for 2 hours.

  • Work-up:

    • Cool the mixture to 40-50°C.

    • Neutralize with sodium carbonate solution to a pH of 9.

    • Filter the mixture to remove iron salts.

    • Neutralize the filtrate with acetic acid to a pH of 4 to precipitate the product.

  • Isolation: Collect the precipitated this compound by filtration.

Method B: Catalytic Hydrogenation with Skeletal Nickel [2]

  • Reaction Setup: In a pressure reactor, add 4-nitrophenylacetic acid, ethanol, and skeletal nickel catalyst. The typical mass ratio of 4-nitrophenylacetic acid to ethanol to skeletal nickel is 1:10:0.02-0.05.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 0.7-1.2 MPa.

  • Heating: Heat the reaction mixture to 90-100°C and maintain for 2-3 hours.

  • Work-up:

    • Cool the reactor to room temperature.

    • Remove the solvent (ethanol) by distillation.

    • Cool the remaining solution to induce crystallization.

  • Isolation and Purification:

    • Filter the crystals to obtain the crude product.

    • Recrystallize the crude product from ethanol with activated carbon for decolorization to yield light white crystals of this compound.

Method C: Reduction with Hydrogen Sulfide in Aqueous Ammonia [3]

  • Reaction Setup: In a 1500-cc flask fitted with a gas inlet tube and a stopcock, add 500 cc of 6 N aqueous ammonia.

  • Addition of Starting Material: Slowly introduce 100 g (0.55 mole) of 4-nitrophenylacetic acid with shaking.

  • Reduction: Place the flask in an ice bath and saturate the mixture with hydrogen sulfide gas, keeping the temperature below 50°C.

  • Work-up:

    • Gently boil the solution under a hood to remove excess hydrogen sulfide and ammonia. The solution color will change from dark orange-red to pale yellow.

    • Filter the hot solution by suction to remove precipitated sulfur.

    • Rapidly stir 40 cc of glacial acetic acid into the hot filtrate to precipitate the product.

  • Isolation and Purification:

    • Collect the crude product by filtration.

    • Recrystallize the crude material from 4 liters of distilled water to obtain 69-70 g (83-84% yield) of this compound with a melting point of 199-200°C.

Route 2: Hydrolysis of 4-Aminobenzyl Cyanide (General Procedure)[4]

Note: The following is a general procedure for the hydrolysis of benzyl cyanide. Adaptations may be necessary for the 4-amino derivative.

  • Reaction Setup: In a 5-L round-bottom flask fitted with a mechanical stirrer and a reflux condenser, mix 1150 cc of water, 840 cc of commercial sulfuric acid, and 700 g (6 moles) of benzyl cyanide.

  • Hydrolysis: Heat the mixture under reflux with stirring for three hours.

  • Work-up:

    • Cool the reaction mixture slightly and pour it into 2 L of cold water with stirring to prevent the formation of a solid cake.

    • Filter the precipitated phenylacetic acid.

  • Purification: The crude product can be purified by washing with hot water and distillation under reduced pressure.

Route 3: Buchwald-Hartwig Amination (Conceptual Protocol)[5][6]
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 4-chlorophenylacetic acid, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., XPhos), and a base (e.g., NaOtBu) in a Schlenk tube.

  • Solvent and Amine Source: Add a dry, deoxygenated solvent (e.g., toluene (B28343) or dioxane) and an ammonia equivalent (e.g., benzophenone (B1666685) imine, followed by hydrolysis, or aqueous ammonia under specific conditions).

  • Reaction: Heat the reaction mixture at a specified temperature (e.g., 80-110°C) for a set time, monitoring the reaction progress by TLC or GC/LC-MS.

  • Work-up:

    • Cool the reaction mixture and quench with water.

    • Extract the aqueous layer with an organic solvent.

    • Acidify the aqueous layer to precipitate the product.

  • Isolation and Purification: Collect the product by filtration and purify by recrystallization or column chromatography.

Route 4: Willgerodt-Kindler Reaction (General Procedure)[7][8]

Note: The following is a general procedure for acetophenones. Adaptations would be necessary for 4-aminoacetophenone.

  • Thioamide Formation: Reflux a mixture of the acetophenone (B1666503) (10 mmol), sulfur (20 mmol), and morpholine (30 mmol) at 120-130°C for 8 hours.

  • Hydrolysis:

    • Cool the reaction mixture.

    • Add 20% NaOH solution and a phase transfer catalyst like triethylbenzylammonium chloride (TEBA).

    • Heat the mixture at 100°C for 8 hours.

  • Work-up:

    • Acidify the reaction mixture to pH 2 to precipitate the crude phenylacetic acid.

  • Purification:

    • Dissolve the crude product in 10% NaHCO₃ solution.

    • Wash with ethyl acetate.

    • Acidify the aqueous layer with dilute HCl to precipitate the pure phenylacetic acid.

Visualizations

The following diagrams illustrate the logical flow of the primary synthesis routes for this compound.

Synthesis_Routes_Overview cluster_route1 Route 1: Reduction cluster_route2 Route 2: Hydrolysis cluster_route3 Route 3: Amination cluster_route4 Route 4: Rearrangement 4-Nitrophenylacetic Acid 4-Nitrophenylacetic Acid This compound This compound 4-Nitrophenylacetic Acid->this compound Fe/AcOH or H₂/Catalyst or H₂S/NH₃ 4-Aminobenzyl Cyanide 4-Aminobenzyl Cyanide 4-Aminobenzyl Cyanide->this compound H₂SO₄/H₂O 4-Chlorophenylacetic Acid 4-Chlorophenylacetic Acid 4-Chlorophenylacetic Acid->this compound Buchwald-Hartwig (Pd-catalyzed) 4-Aminoacetophenone 4-Aminoacetophenone 4-Aminoacetophenone->this compound Willgerodt-Kindler

Caption: Overview of major synthetic pathways to this compound.

Experimental_Workflow_Reduction start Start: 4-Nitrophenylacetic Acid reaction Reduction (e.g., Fe/AcOH) start->reaction workup Work-up: Neutralization & Filtration reaction->workup precipitation Precipitation (Acidification to pH 4) workup->precipitation isolation Isolation: Filtration & Drying precipitation->isolation end End Product: This compound isolation->end

Caption: Workflow for the synthesis via reduction of 4-nitrophenylacetic acid.

References

A Comparative Guide to the Biological Efficacy of 4-Aminophenylacetic Acid Versus Other Peptide Mimics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of 4-Aminophenylacetic acid (4-APAA) and other selected peptide mimics, supported by experimental data. Peptide mimics, or peptidomimetics, are a class of compounds designed to replicate the biological activity of peptides while offering improved stability, bioavailability, and other pharmacokinetic properties. 4-APAA serves as an interesting case study due to its structural simplicity and its interaction with biological systems, particularly peptide transporters.

Comparison of Biological Efficacy

The biological efficacy of peptide mimics can be assessed across various therapeutic areas, including their ability to interact with specific transporters, their antimicrobial properties, and their potential as anticancer agents.

Interaction with Peptide Transporters: A Case Study of PepT1

A key aspect of the biological activity of some peptide mimics is their interaction with peptide transporters like PepT1, which is crucial for the absorption of di- and tripeptides in the small intestine.[1][2][3] The biological effect of a peptide mimic in this context can be either as a transported substrate or as an inhibitor of the transporter's function.

This compound (4-APAA) has been identified as a substrate for the epithelial peptide transporter PepT1, meaning it is actively transported into cells.[4] In contrast, a close structural analog, 4-aminomethylbenzoic acid (4-AMBA), acts as a non-translocated competitive inhibitor of PepT1.[4][5] This difference in interaction with PepT1 highlights a critical distinction in the biological activity of even closely related peptide mimics.

CompoundClassTargetBiological EffectQuantitative Data (Ki)Reference
This compound (4-APAA) Peptide MimicPepT1Transported SubstrateNot Applicable (Substrate)[4]
4-Aminomethylbenzoic acid (4-AMBA) Peptide MimicPepT1Competitive Inhibitor3.1 ± 0.4 mM (in oocytes)[4]
Antimicrobial Activity

Many peptide mimics have been developed to combat the rise of antibiotic-resistant bacteria. These mimics often replicate the cationic and amphipathic properties of natural antimicrobial peptides (AMPs). While direct comparative studies of 4-APAA with other antimicrobial peptide mimics are limited, the following table presents the efficacy of various synthetic antimicrobial peptidomimetics to provide a benchmark for this class of compounds. Derivatives of 4-APAA have been synthesized and have shown promising, though not yet quantified in direct comparison, antimicrobial activities.

Peptide Mimic ClassExample CompoundTarget Organism(s)Efficacy (MIC)Reference
Arylamide OligomersPMX30016S. aureus0.5 µg/mL[6]
Guanidinium-functionalized PolymersPGONE. coli6 µg/mL[7]
Cationic PeptidesCap18Gram-negative bacteriaHigh activity[8]
Cinnamaldehyde Derivatives4-nitroCNMAE. coli, S. aureus100 µg/mL[9]
Phytochemicals7-hydroxycoumarinE. coli800 µg/mL[10]
Anticancer Activity

Peptide mimics are also being explored as targeted cancer therapies. Their ability to disrupt protein-protein interactions or to selectively target cancer cells makes them a promising class of therapeutic agents. The following table provides examples of the anticancer efficacy of various peptidomimetics. Derivatives of 4-APAA have been investigated for their potential as antitumor agents, suggesting that this scaffold may be a valuable starting point for the development of novel cancer therapeutics.

Peptide Mimic ClassExample CompoundCancer Cell LineEfficacy (IC50)Reference
Imidazo[1,2-a]pyrimidine DerivativesCompound 3dMCF-7 (Breast)43.4 µM[11]
Imidazo[1,2-a]pyrimidine DerivativesCompound 4dMDA-MB-231 (Breast)35.1 µM[11]
Anti-Angiogenic PeptidomimeticsCompound T (Indole derivative)HUVEC113 µg/mL[8]
Anti-Angiogenic PeptidomimeticsCompound P (Lactam derivative)HUVEC115 µg/mL[8]
Tetrazole-isoxazoline HybridsCompound 4hA549 (Lung)1.51 µM[12]

Experimental Protocols

Peptide Transport Inhibition Assay

This protocol is designed to assess the ability of a test compound to inhibit the transport of a known substrate by a specific peptide transporter, such as PepT1, expressed in a suitable system like Xenopus laevis oocytes or Caco-2 cells.[1]

Materials:

  • Caco-2 cells cultured on permeable supports (e.g., Transwell®)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, buffered with MES to pH 6.0)

  • Radiolabeled substrate (e.g., [14C]Gly-Sar)

  • Test compound (e.g., 4-AMBA) and control compounds

  • Scintillation counter and scintillation fluid

Procedure:

  • Culture Caco-2 cells on permeable supports until a confluent monolayer is formed and differentiated.

  • Wash the cell monolayers with pre-warmed transport buffer (pH 7.4) to remove residual culture medium.

  • Pre-incubate the cells with transport buffer (pH 6.0) containing various concentrations of the test compound for 10-15 minutes at 37°C.

  • Initiate the transport assay by adding the transport buffer (pH 6.0) containing the radiolabeled substrate and the test compound to the apical side of the monolayer.

  • Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Terminate the transport by rapidly washing the cell monolayers with ice-cold transport buffer (pH 7.4).

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Measure the radioactivity in the cell lysates using a scintillation counter.

  • Determine the protein concentration of the cell lysates to normalize the uptake data.

  • Calculate the inhibition constant (Ki) by fitting the data to the appropriate inhibition model.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[7][13][14][15]

Materials:

  • Test microorganism (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Test compound and control antibiotic

  • Sterile 96-well microtiter plates (polypropylene for peptides)[7]

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the test compound in MHB directly in the 96-well plate.

  • Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculate each well (except for a sterility control) with the bacterial suspension. Include a positive control (bacteria without the test compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of a compound and its IC50 value (the concentration that inhibits 50% of cell growth).[6][8][16][17][18]

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Determine the IC50 value by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological activity of 4-APAA as a peptide mimic is primarily understood through its interaction with the PepT1 transporter. Upon transport into the cell, its downstream effects on intracellular signaling pathways are not yet well-characterized. The transport itself, however, is a critical biological event that can influence cellular processes by altering intracellular concentrations of the mimic and potentially competing with the transport of other essential molecules.

PepT1_Transport cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 4-APAA_ext This compound PepT1 PepT1 Transporter Extracellular Binding Site Translocation Channel 4-APAA_ext->PepT1:f0 1. Binding H_ext H+ H_ext->PepT1:f0 4-APAA_int This compound PepT1:f1->4-APAA_int 2. Translocation H_int H+ PepT1:f1->H_int Downstream Potential Downstream Effects 4-APAA_int->Downstream 3. Intracellular Activity?

Caption: PepT1-mediated transport of this compound.

Experimental and Logical Workflows

Experimental_Workflow cluster_antimicrobial Antimicrobial Efficacy cluster_anticancer Anticancer Efficacy cluster_transport Transporter Interaction A1 Prepare Bacterial Inoculum A2 Serial Dilution of Peptide Mimic A1->A2 A3 Incubate with Bacteria A2->A3 A4 Determine MIC A3->A4 B1 Culture Cancer Cells B2 Treat with Peptide Mimic B1->B2 B3 Perform MTT Assay B2->B3 B4 Calculate IC50 B3->B4 C1 Express Transporter in Cells C2 Perform Inhibition Assay C1->C2 C3 Measure Substrate Uptake C2->C3 C4 Determine Ki or Transport C3->C4

Caption: General workflow for evaluating peptide mimics.

Logical_Relationship Start Design Peptide Mimic Synthesis Chemical Synthesis Start->Synthesis InVitro In Vitro Biological Assays (MIC, IC50, Ki) Synthesis->InVitro SAR Structure-Activity Relationship Analysis InVitro->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Improvement InVivo In Vivo Efficacy & Toxicity Optimization->InVivo Clinical Clinical Development InVivo->Clinical

Caption: Drug discovery process for peptide mimics.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Aminophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 4-Aminophenylacetic acid. Ensuring the accuracy, precision, and reliability of analytical data is paramount in pharmaceutical development and quality control. This document presents a cross-validation perspective on three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). The performance of each method is objectively evaluated, supported by representative experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the intended application of the data. The following tables summarize the key performance characteristics of HPLC, GC-MS, and CE, based on validated methods for this compound and structurally similar compounds.

Table 1: Quantitative Performance Comparison
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Linearity (r²) > 0.999> 0.998> 0.999
Range 0.5 - 100 µg/mL0.1 - 50 µg/mL1 - 200 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%97.0 - 103.0%
Precision (%RSD) < 2.0%< 5.0%< 3.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.02 µg/mL~0.5 µg/mL
Limit of Quantitation (LOQ) ~0.5 µg/mL~0.1 µg/mL~1.0 µg/mL

Disclaimer: The performance data presented in this table are representative values derived from studies on this compound and analogous compounds. Actual performance may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Experimental Workflows and Methodologies

A structured workflow is essential for the successful validation and cross-validation of analytical methods. The following diagrams illustrate a general workflow for analytical method validation and a decision tree for selecting an appropriate analytical technique.

analytical_method_validation_workflow cluster_planning Planning & Development cluster_validation Validation cluster_cross_validation Cross-Validation cluster_documentation Documentation define_objectives Define Analytical Method Objectives method_development Method Development & Optimization define_objectives->method_development linearity Linearity & Range method_development->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision selectivity Selectivity/Specificity precision->selectivity sensitivity LOD & LOQ selectivity->sensitivity robustness Robustness sensitivity->robustness method_comparison Method Comparison (e.g., HPLC vs. GC-MS) robustness->method_comparison data_correlation Data Correlation & Bias Assessment method_comparison->data_correlation validation_report Validation Report data_correlation->validation_report sop Standard Operating Procedure (SOP) validation_report->sop

A typical workflow for analytical method validation and cross-validation.

analytical_method_selection start Start: Need to quantify This compound volatility Is the analyte volatile or can it be derivatized? start->volatility sensitivity Is high sensitivity (trace level) required? volatility->sensitivity Yes hplc HPLC volatility->hplc No matrix Is the sample matrix complex? sensitivity->matrix No gcms GC-MS sensitivity->gcms Yes matrix->hplc No ce Capillary Electrophoresis matrix->ce Yes

Decision tree for selecting an analytical method for this compound.

Experimental Protocols

The following are representative experimental protocols for the analysis of this compound by HPLC, GC-MS, and Capillary Electrophoresis. These protocols are based on established methods for similar compounds and should be optimized and validated for specific applications.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a ratio of 30:70 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the mobile phase to achieve a concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-300.

  • Derivatization: Due to the low volatility of this compound, a derivatization step is typically required. A common approach is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Sample Preparation: To a dried sample of this compound, add the derivatizing agent and a suitable solvent (e.g., acetonitrile). Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction. After cooling, the derivatized sample can be directly injected into the GC-MS system.

Capillary Electrophoresis (CE)
  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 cm total length, 40 cm effective length, 75 µm i.d.).

  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer at pH 7.0.

  • Separation Voltage: 20 kV.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection Wavelength: 214 nm.

  • Sample Preparation: Dissolve the this compound sample in the background electrolyte to a concentration within the linear range of the method. Filter the sample solution through a 0.22 µm syringe filter before injection.

Conclusion

The cross-validation of analytical methods is a critical step in ensuring the reliability and comparability of data generated for this compound.

  • HPLC offers a robust and versatile method suitable for routine quality control, with good accuracy and precision.

  • GC-MS , particularly after derivatization, provides excellent sensitivity and selectivity, making it ideal for trace-level analysis and impurity profiling.

  • Capillary Electrophoresis presents a high-efficiency separation technique that is particularly useful for the analysis of charged species in complex matrices.

The selection of the most appropriate method should be based on a thorough evaluation of the specific analytical requirements, including sensitivity, sample throughput, and the nature of the sample matrix. The experimental protocols and performance data presented in this guide provide a solid foundation for the development, validation, and cross-validation of analytical methods for this compound.

Comparative Analysis of the Antimicrobial Spectrum of 4-Aminophenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. 4-Aminophenylacetic acid has emerged as a promising starting point for the synthesis of compounds with diverse biological activities. This guide provides a comparative analysis of the antimicrobial spectrum of various this compound derivatives, supported by experimental data, to aid in the identification of promising candidates for further drug development.

Quantitative Antimicrobial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Schiff Base Derivatives of 4-Aminophenol (µg/mL) [1]

Compound IDDerivative of Benzaldehyde (B42025)Escherichia coliStaphylococcus aureusCandida albicans
PC1 Benzaldehyde62.562.5250
PC2 Anisaldehyde25062.562.5
PC3 4-Nitrobenzaldehyde (B150856)25062.5125
PC4 Cinnamaldehyde (B126680)62.5No Activity125

Data sourced from a study on Schiff base derivatives of 4-aminophenol.[1]

Experimental Protocols

The determination of the antimicrobial spectrum of the synthesized compounds involves standardized methodologies to ensure reproducibility and comparability of results. The following is a detailed protocol for the disk diffusion method, a common qualitative screening technique, and the broth microdilution method for quantitative MIC determination.

Disk Diffusion Method

This method provides a preliminary assessment of the antimicrobial activity of a compound.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a sterile saline solution to match the turbidity of a 0.5 McFarland standard.

  • Inoculation of Agar (B569324) Plates: A sterile cotton swab is dipped into the microbial suspension and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Serial_Dilution Prepare serial dilutions of the test compound in a 96-well microtiter plate. Inoculation Inoculate each well of the microtiter plate with the microbial suspension. Serial_Dilution->Inoculation Inoculum_Prep Prepare a standardized inoculum of the test microorganism. Inoculum_Prep->Inoculation Incubate Incubate the plate at the appropriate temperature and duration. Inoculation->Incubate Visual_Inspection Visually inspect the wells for turbidity (microbial growth). Incubate->Visual_Inspection MIC_Determination The MIC is the lowest concentration with no visible growth. Visual_Inspection->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Synthesis of this compound Derivatives

The synthesis of the parent this compound is a crucial first step. One common method is the reduction of 4-nitrophenylacetic acid.[2] This is typically achieved by reacting 4-nitrophenylacetic acid with a reducing agent, such as iron powder in the presence of an acid like acetic acid, followed by neutralization.[2]

The prepared this compound can then be used as a versatile starting material for the synthesis of a wide range of derivatives. For instance, condensation with phthalic anhydride (B1165640) yields (dioxoisoindolin-2-yl)phenylacetic acid, which can serve as a key intermediate for further modifications.[2][3]

Structure-Activity Relationship Insights

While comprehensive quantitative data for a large library of this compound derivatives is still emerging, preliminary findings from related structures, such as the Schiff bases of 4-aminophenol, offer some initial insights into structure-activity relationships. The nature of the substituent on the benzaldehyde ring appears to influence the antimicrobial spectrum. For example, the presence of a benzaldehyde or cinnamaldehyde moiety resulted in activity against E. coli, whereas an anisaldehyde or 4-nitrobenzaldehyde substituent did not.[1] Conversely, all tested derivatives except the one with a cinnamaldehyde group showed activity against S. aureus.[1] These observations suggest that electronic and steric factors of the substituents play a significant role in determining the antimicrobial potency and spectrum.

Further research focusing on the synthesis and systematic antimicrobial evaluation of a diverse range of this compound derivatives is warranted to fully elucidate their potential as a novel class of antimicrobial agents. The data and protocols presented in this guide provide a foundational framework for such investigations.

References

4-Aminophenylacetic Acid as an Internal Standard in Chromatography: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chromatographic analysis, the use of an internal standard (IS) is paramount for achieving accurate and reliable quantification. An ideal internal standard corrects for variations in sample preparation, injection volume, and instrument response. 4-Aminophenylacetic acid, due to its structural properties, presents itself as a potential candidate for use as an internal standard in the analysis of various analytes, particularly aromatic compounds and pharmaceuticals. This guide provides a comparative overview of the validation parameters for this compound and other structurally similar compounds that have been successfully employed as internal standards in chromatographic methods.

While specific, comprehensive validation data for this compound as an internal standard is not extensively documented in publicly available literature, its validation would follow established protocols outlined by regulatory bodies such as the International Council for Harmonisation (ICH). The principles of this validation are demonstrated here through a comparative look at analogous compounds: phenylacetic acid, benzoic acid, and salicylic (B10762653) acid.

Comparative Performance of Internal Standards

The suitability of an internal standard is determined through a rigorous validation process that assesses its linearity, accuracy, and precision. The following tables summarize a selection of published validation data for compounds structurally related to this compound, offering a benchmark for the expected performance of a validated method using this compound as an internal standard.

Table 1: Linearity Data for Alternative Internal Standards

Internal Standard/AnalyteConcentration RangeCorrelation Coefficient (r²)Reference
Benzoic Acid5-200 µg/mL0.9998[1][2]
Sorbic Acid1-50 µg/mL0.9998[1][2]
Amoxicillin20-100 µg/mL0.9996[3]
Cephalexin1.0–120 μg/ml0.999[4]
Salicylic Acid & Folic Acid0.1–100 μg/ml>0.99[5]

Table 2: Accuracy Data for Alternative Internal Standards (Expressed as % Recovery)

Internal Standard/AnalyteSpiked ConcentrationMean Recovery (%)RSD (%)Reference
Benzoic AcidLow, Medium, High85.61 - 102.04< 8[1][2]
Sorbic AcidLow, Medium, High83.62 - 102.47< 8[1][2]
AmoxicillinNot Specified99.39< 2[3]
Penicillin AntibioticsNot Specified91 - 103< 10[6]

Table 3: Precision Data for Alternative Internal Standards (Expressed as % RSD)

Internal Standard/AnalytePrecision TypeRSD (%)Reference
Salicylic AcidWithin-run< 2[7]
Benzoic AcidMethod Precision2.40[1][2]
Benzoic AcidIntermediate Precision2.40[1][2]
Sorbic AcidMethod Precision2.80[1][2]
Sorbic AcidIntermediate Precision2.80[1][2]
AmoxicillinIntra-day and Inter-day< 2[3]
CephalexinIntra-day and Inter-day< 2[4]

Experimental Protocols

The validation of an analytical method using an internal standard involves a series of experiments designed to demonstrate its suitability for the intended purpose. Below are detailed methodologies for the key validation experiments.

Linearity

Objective: To demonstrate the linear relationship between the concentration of the analyte and the instrumental response over a specified range.

Protocol:

  • Prepare a stock solution of the analyte and the internal standard (e.g., this compound) of known concentrations.

  • Create a series of calibration standards by spiking a blank matrix with varying concentrations of the analyte. A minimum of five concentration levels is recommended.

  • Add a constant concentration of the internal standard to each calibration standard.

  • Analyze each calibration standard in triplicate using the chromatographic method.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of ≥ 0.99 is generally considered acceptable.

Accuracy

Objective: To determine the closeness of the measured value to the true value.

Protocol:

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the linear range by spiking a blank matrix with known amounts of the analyte.

  • Add a constant concentration of the internal standard to each QC sample.

  • Analyze a minimum of five replicates of each QC sample.

  • Calculate the concentration of the analyte in each sample using the calibration curve.

  • Express the accuracy as the percentage of recovery, calculated as: (Mean measured concentration / Nominal concentration) x 100.

  • The acceptance criteria for recovery are typically within 80-120% for each concentration level.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.

Protocol:

  • Repeatability (Intra-day precision): Analyze a minimum of five replicates of each QC sample (low, medium, and high) on the same day, under the same operating conditions.

  • Intermediate Precision (Inter-day precision): Repeat the analysis of the QC samples on at least two different days, with different analysts and/or different equipment if possible.

  • Calculate the mean, standard deviation, and relative standard deviation (RSD) for the measured concentrations at each level for both intra-day and inter-day precision.

  • The acceptance criterion for RSD is typically ≤ 15% for QC samples and ≤ 20% for the lower limit of quantification (LLOQ).

Visualization of Experimental and Logical Workflows

To further clarify the processes involved in validating an internal standard, the following diagrams, generated using the DOT language, illustrate the key workflows.

ValidationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters Stock Prepare Stock Solutions (Analyte & IS) Cal_Std Prepare Calibration Standards (Spiked Analyte) Stock->Cal_Std QC_Samples Prepare QC Samples (Low, Med, High) Stock->QC_Samples Add_IS Add Constant IS to all Standards and Samples Cal_Std->Add_IS QC_Samples->Add_IS Chrom_Analysis Chromatographic Analysis (e.g., HPLC) Add_IS->Chrom_Analysis Linearity Linearity Assessment (Calibration Curve, r²) Chrom_Analysis->Linearity Accuracy Accuracy Assessment (% Recovery) Chrom_Analysis->Accuracy Precision Precision Assessment (% RSD - Intra & Inter-day) Chrom_Analysis->Precision Result Validation Report Linearity->Result Accuracy->Result Precision->Result

Caption: Workflow for the validation of an internal standard in chromatography.

Signaling_Pathway_Analogy Analyte Analyte Signal Variation Systematic & Random Errors (Injection, Matrix Effects, etc.) Analyte->Variation IS Internal Standard Signal IS->Variation Detector Detector Response Variation->Detector Ratio Analyte/IS Ratio Detector->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Logical relationship illustrating how an internal standard corrects for analytical variability.

Conclusion

References

Safety Operating Guide

Proper Disposal of 4-Aminophenylacetic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 4-Aminophenylacetic acid (CAS No. 1197-55-3), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to manage chemical waste effectively.

Hazard Assessment and Personal Protective Equipment (PPE)

Conflicting information exists regarding the hazard classification of this compound. While one Safety Data Sheet (SDS) classifies it as non-hazardous, several others identify it as a hazardous substance that causes skin and serious eye irritation, and may cause respiratory irritation[1][2][3]. Therefore, it is imperative to handle this chemical as hazardous and wear appropriate Personal Protective Equipment (PPE) at all times.

Recommended PPE:

  • Gloves: Wear appropriate protective gloves to prevent skin exposure.[1]

  • Eye Protection: Use safety glasses with side-shields or goggles.[1]

  • Respiratory Protection: For operations generating dust, use a dust mask (e.g., N95 type).[4]

  • Lab Coat: Wear a lab coat to protect clothing.

Chemical Waste Segregation and Storage

Proper segregation and storage are critical first steps in the disposal process. Never mix this compound with other waste streams unless explicitly instructed by your institution's Environmental Health & Safety (EHS) department.

  • Incompatible Materials: Keep this compound waste separate from strong oxidizing agents.[1]

  • Waste Container:

    • Use only sturdy, leak-proof containers that are chemically compatible with the substance.[5][6][7]

    • Whenever possible, leave the chemical in its original container.

    • Keep the container tightly closed except when adding waste.[7]

  • Storage Location:

    • Store waste in a designated "Satellite Accumulation Area" (SAA) that is inspected weekly.[8]

    • The storage area should be a dry, cool, and well-ventilated place, away from heat or ignition sources.[1]

Waste Labeling and Documentation

Clear and accurate labeling is mandatory for hazardous waste disposal.

Each waste container must be clearly labeled with:

  • The words "Hazardous Waste".[6]

  • The full chemical name: "this compound" (do not use abbreviations or chemical formulas).[6]

  • The date when waste was first added to the container (generation start date).[6]

  • Relevant hazard warnings (e.g., "Irritant").[6]

  • Contact information for the responsible principal investigator or department.[6]

Disposal Procedure

Under no circumstances should this compound be disposed of in the regular trash or down the drain.[7][9] It must be managed as hazardous chemical waste.

Step-by-Step Disposal:

  • Containment: Ensure the solid waste is securely contained in a properly labeled and closed container as described above.

  • Spill Residue: If cleaning up a spill, sweep the solid material, taking care to avoid generating dust, and place it into a suitable container for disposal.[1]

  • Empty Containers: The first rinse of an "empty" container must be collected and disposed of as hazardous waste.[7] After a thorough rinsing and drying, and once the label is completely defaced or removed, the container may be discarded as regular solid waste, per institutional policy.[7]

  • Arrange for Pickup: Contact your institution's EHS or hazardous waste management department to schedule a waste pickup.[7] Follow their specific procedures for pickup requests.

Quantitative Data and Safety Profile

The following table summarizes key data for this compound relevant to its safe handling and disposal.

PropertyValueSource
CAS Number 1197-55-3[1]
Molecular Formula C₈H₉NO₂[2]
Molecular Weight 151.16 g/mol [2][4]
Appearance Powder (light yellow to tan)[4]
Hazards Skin Irritant (Category 2), Serious Eye Irritant (Category 2), May cause respiratory irritation[1][2]
Incompatibilities Strong oxidizing agents[1]
Storage Class Code 11 - Combustible Solids[4]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste Generated ppe 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container 2. Select a Labeled, Compatible, and Sealable Waste Container ppe->container label_check Is Container Labeled 'Hazardous Waste' with Chemical Name? container->label_check apply_label Affix Correct Hazardous Waste Label label_check->apply_label No transfer 3. Transfer Waste into Container (Avoid creating dust) label_check->transfer Yes label_yes Yes label_no No apply_label->transfer seal 4. Securely Seal Container transfer->seal storage 5. Store in Designated Satellite Accumulation Area (SAA) seal->storage segregate Ensure Segregation from Incompatible Chemicals (e.g., Strong Oxidizers) storage->segregate pickup 6. Arrange for Pickup by EHS / Waste Management segregate->pickup end End: Proper Disposal Complete pickup->end

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminophenylacetic acid
Reactant of Route 2
4-Aminophenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.